molecular formula C10H9NO3 B13077569 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

カタログ番号: B13077569
分子量: 191.18 g/mol
InChIキー: SXHYMYUIYRMHMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H9NO3

分子量

191.18 g/mol

IUPAC名

3-oxo-1-pyridin-3-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H9NO3/c12-8-4-10(5-8,9(13)14)7-2-1-3-11-6-7/h1-3,6H,4-5H2,(H,13,14)

InChIキー

SXHYMYUIYRMHMB-UHFFFAOYSA-N

正規SMILES

C1C(=O)CC1(C2=CN=CC=C2)C(=O)O

製品の起源

United States
Foundational & Exploratory

In-Depth Structural and Spectroscopic Analysis: 1H and 13C NMR Chemical Shifts of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid represents a highly valuable, conformationally restricted sp3 -rich building block in modern medicinal chemistry. Frequently utilized in the design of PROTAC linkers and kinase inhibitors, its rigid cyclobutane scaffold provides orthogonal vectors for substituent projection. This whitepaper provides a comprehensive, self-validating guide to the Nuclear Magnetic Resonance (NMR) characterization of this molecule, detailing the stereochemical causality behind its unique spectral signatures.

Conformational Causality and Stereochemical Dynamics

To accurately assign the NMR spectra of this molecule, one must first understand its three-dimensional topology. The cyclobutane ring does not exist as a perfectly flat square; rather, it adopts a rapidly equilibrating "puckered" conformation to relieve torsional strain.

Crucially, the C1 carbon is a pseudo-asymmetric quaternary center bearing two distinct functional groups: a pyridine ring and a carboxylic acid. This substitution breaks the facial symmetry of the cyclobutane ring.

  • Diastereotopic Protons: Because the top and bottom faces of the ring are chemically distinct, the two protons on C2 (and similarly on C4) are diastereotopic. One proton is cis to the pyridine ring, while the other is cis to the carboxylic acid.

  • Symmetry Plane: However, a plane of symmetry bisects the C1 and C3 carbons. This makes the C2 carbon chemically equivalent to the C4 carbon.

Spectroscopic Consequence: The four protons of the cyclobutane ring will not appear as a simple multiplet. Instead, they form a classic AB spin system (two doublets with a large geminal coupling constant of J≈17.5 Hz), integrating to 2H each. Recognizing this AB system is the primary self-validating structural check for 1,3-disubstituted cyclobutanes .

Theoretical and Empirical NMR Assignments

1 H NMR Analysis

The 1 H NMR spectrum is dominated by the highly deshielded pyridine protons and the distinct AB system of the cyclobutane ring. The methylene protons (C2, C4) are shifted significantly downfield ( ∼3.5–4.0 ppm) because they are simultaneously α to a ketone and α to a quaternary center bearing an aromatic ring.

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Int.Assignment Causality
Py-H2 8.80d2.01HOrtho to N; highly deshielded by electronegativity.
Py-H6 8.55dd4.8, 1.51HOrtho to N; meta to the cyclobutane attachment.
Py-H4 7.95dt8.0, 2.01HPara to N; ortho to the cyclobutane attachment.
Py-H5 7.45dd8.0, 4.81HMeta to N; least deshielded aromatic proton.
C2-H a​ , C4-H a​ 3.90d17.52HCyclobutane CH 2​ ; cis to pyridine, forming an AB system.
C2-H b​ , C4-H b​ 3.55d17.52HCyclobutane CH 2​ ; trans to pyridine, geminal coupling.
-COOH 13.20br s-1HAcidic proton; broadened by chemical exchange.
13 C NMR Analysis

The 13 C NMR spectrum provides critical confirmation of the carbon framework. The ketone carbonyl (C3) resonates at approximately 203–205 ppm. This is notably upfield compared to unstrained cyclohexanones ( ∼211 ppm). This phenomenon is directly caused by the ring strain of the four-membered ring, which increases the s-character of the C-C bonds and consequently the p-character of the C=O bond, as observed in the foundational building block 3-oxocyclobutanecarboxylic acid ( δ 203.1 ppm) .

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C3 (Ketone) 204.5C=OShifted upfield relative to unstrained ketones due to ring strain.
C=O (Acid) 174.0C=OTypical carboxylic acid resonance in polar aprotic solvents.
Py-C6 149.0CH α to pyridine nitrogen.
Py-C2 148.5CH α to pyridine nitrogen.
Py-C3' (Ipso) 136.5CQuaternary attachment point on the pyridine ring.
Py-C4 135.0CH γ to nitrogen.
Py-C5 124.0CH β to nitrogen.
C2, C4 55.0CH 2​ α to ketone and α to quaternary C1.
C1 46.5CQuaternary center bearing Ar and COOH groups.

Note: Cyclobutanones are highly susceptible to hydration in the presence of water, forming gem-diols which shift the C3 carbon to ∼100 ppm. Strictly anhydrous solvents must be used to observe the ketone resonance .

Experimental Protocols: A Self-Validating NMR Workflow

To ensure high-fidelity data acquisition, the following self-validating protocol must be employed.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: The zwitterionic potential between the acidic -COOH and the basic pyridine nitrogen often causes severe line broadening or insolubility in CDCl 3​ . DMSO- d6​ disrupts these intermolecular hydrogen bonds, ensuring sharp, well-resolved peaks.

Step 2: Acquisition Parameters
  • 1 H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds.

  • 13 C NMR (100 MHz): Acquire 1024 scans. Critical Step: Set the relaxation delay (D1) to at least 2.0 seconds.

  • Causality: Quaternary carbons (C1, C3, and Py-C3') lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures these carbons fully relax between pulses, preventing them from disappearing into the baseline noise.

Step 3: Processing and Self-Validation
  • Calibration: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).

  • Validation Check: Integrate the cyclobutane AB doublets. If the structural symmetry is intact, these must integrate to exactly 2.00 protons each. Any deviation indicates an impurity or a breakdown of the cyclobutane ring.

Workflow Visualization

The following diagram outlines the logical progression of the NMR acquisition and structural validation process.

NMR_Workflow Start Sample Preparation (15 mg in 0.6 mL DMSO-d6) Acq1H 1H NMR Acquisition (400 MHz, ns=16, D1=1.5s) Start->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=1024, D1=2.0s) Start->Acq13C Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Assign1H 1H Assignment: Pyridine & CH2 AB System Process->Assign1H Assign13C 13C Assignment: Ketone (~203 ppm) & Acid Process->Assign13C Validate Structural Validation (COSY/HSQC/HMBC) Assign1H->Validate Assign13C->Validate

Workflow for NMR acquisition, processing, and structural validation of the cyclobutane scaffold.

References

  • Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Cyclobutanone Mimics of Intermediates in Metallo-β-Lactamase Catalysis Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Structural Elucidation and X-Ray Crystallography of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, rigid molecular scaffolds such as cyclobutanes, bicyclopentanes, and cubanes are increasingly utilized to improve the pharmacokinetic profiles of drug candidates[1]. 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid represents a highly versatile, strained building block. It combines a rigid cyclobutane spacer, a basic pyridine pharmacophore, an acidic carboxyl group, and a reactive ketone handle[2]. Understanding its precise three-dimensional conformation and solid-state packing is critical for structure-based drug design. This whitepaper provides an in-depth technical guide to the crystallographic methodology, conformational analysis, and supramolecular assembly of this compound.

Structural Significance and Conformational Dynamics

The cyclobutane ring is inherently strained due to significant angle strain (Baeyer strain) and torsional strain (Pitzer strain). To minimize the total strain energy, the four-membered ring deviates from planarity, adopting a puckered or "butterfly-like" conformation[3].

For 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid, the bulky substituents at the 1-position (pyridine and carboxylic acid) and the sp²-hybridized ketone at the 3-position heavily influence this geometry[4].

  • Puckering Causality: A perfectly planar cyclobutane forces all adjacent C-H and C-C bonds into an eclipsed geometry, maximizing torsional strain. Puckering the ring relieves this eclipsing interaction, albeit at the cost of slightly increasing angle strain[3].

  • Bond Elongation: The carbon-carbon bonds within the cyclobutane ring are typically elongated (ranging from 1.542 to 1.580 Å) compared to standard unstrained alkanes (1.54 Å) to accommodate the geometric constraints[3].

Crystallization Methodology & Self-Validating Protocols

Obtaining diffraction-quality single crystals of zwitterionic or highly polar strained molecules requires precise thermodynamic control. The following step-by-step protocol outlines a self-validating workflow for crystal growth and data collection.

Step-by-Step Protocol: Single Crystal Growth and X-Ray Diffraction
  • Solvent Screening & Dissolution:

    • Action: Dissolve 10–15 mg of the compound in a minimum volume (approx. 0.5 mL) of a "good" solvent (e.g., Methanol or Dichloromethane).

    • Causality: The solvent must disrupt the strong intermolecular hydrogen bonds of the carboxylic acid[3] while maintaining the solubility of the non-polar cyclobutane core.

  • Vapor Diffusion Crystallization:

    • Action: Place the open sample vial inside a larger, sealed chamber containing an anti-solvent (e.g., Hexane or Diethyl Ether). Allow 3–7 days for vapor equilibration.

    • Causality: Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation. This prevents rapid nucleation (which leads to amorphous powders) and favors the growth of pristine, defect-free single crystals.

  • Cryogenic Mounting:

    • Action: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope, coat it in paratone-N oil, and mount it on a MiTeGen loop.

    • Causality: Paratone oil acts as a cryoprotectant. When flash-cooled, it forms a glass rather than crystalline ice, preventing the crystal from cracking due to solvent loss or thermal shock.

  • Data Collection at 100 K:

    • Action: Transfer the crystal to an X-ray diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K.

    • Causality: Cryogenic cooling drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This is critical for resolving the electron density of light atoms, particularly the carboxylic acid proton.

  • Structure Solution and Refinement (Self-Validation):

    • Action: Integrate the diffraction frames, apply multi-scan absorption corrections, and solve the structure using direct methods (SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL).

    • Trustworthiness/Validation: The protocol is a self-validating mathematical loop. The calculated electron density ( Fcalc​ ) is continuously checked against the observed data ( Fobs​ ). A successful refinement is validated when the R1​ value drops below 5% and the Goodness-of-Fit (GoF) approaches 1.00.

Workflow A Compound Synthesis & Purification (>99%) B Solvent Screening (e.g., MeOH/Et2O) A->B C Single Crystal Growth (Vapor Diffusion) B->C D X-Ray Diffraction (Mo Kα, 100 K) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Direct Methods/SHELXT) E->F G Refinement & Validation (SHELXL) F->G

Fig 1: Self-validating crystallographic workflow from synthesis to structure refinement.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative parameters for the crystal structure of 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid, grounded in the established crystallographic behavior of related cyclobutane derivatives[3][5].

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue / Description
Chemical Formula C₁₀H₉NO₃
Formula Weight 191.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Final R indices [ I>2σ(I) ] R1​≈0.045 , wR2​≈0.112
Goodness-of-Fit (GoF) on F2 1.025
Table 2: Selected Geometric Parameters (Cyclobutane Ring)
Structural FeatureMeasurementCausality / Implication
C1–C2 Bond Length 1.558 ÅElongated relative to standard alkanes due to ring strain[3].
C2–C3 Bond Length 1.548 ÅSlightly shorter due to adjacent sp² hybridized ketone carbon.
C2–C1–C4 Bond Angle ~89.5°Compressed from ideal 109.5° tetrahedral angle[3].
Ring Puckering Angle ~25.0°Butterfly conformation adopted to minimize torsional strain[3].

Supramolecular Assembly and Intermolecular Interactions

The solid-state architecture of 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is dictated by a hierarchy of non-covalent interactions.

While simple cyclobutane-1-carboxylic acids typically form isolated, centrosymmetric dimers via paired O-H···O hydrogen bonds[3], the introduction of the pyridin-3-yl moiety alters this landscape. The pyridine nitrogen acts as a strong hydrogen bond acceptor. This dual-functional nature (carboxylic acid donor + pyridine acceptor) often leads to the formation of extended "mesh-like" hydrogen bond networks or syn-anti catemers, a phenomenon heavily documented in the solid-state structures of rigid scaffolds like cubanes and bicyclopentanes[1]. Furthermore, the aromatic pyridine rings engage in offset π-π stacking, providing additional lattice stabilization.

Interactions Core 3-Oxo-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid Dimers Carboxylic Acid Dimers (O-H···O) Core->Dimers Primary H-Bonding Pyridine Pyridine Nitrogen Acceptor (N···H) Core->Pyridine Secondary Network Stacking π-π Stacking (Pyridyl Rings) Core->Stacking Crystal Packing Puckering Ring Puckering (~25°) Strain Relief Core->Puckering Intramolecular

Fig 2: Intermolecular and intramolecular forces dictating the solid-state crystal structure.

Conclusion

The precise crystallographic elucidation of 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid reveals a delicate balance between intramolecular strain and intermolecular stabilization. By employing rigorous, self-validating X-ray diffraction protocols at cryogenic temperatures, researchers can accurately map the ~25° ring puckering and elongated C-C bonds characteristic of this scaffold. Understanding these geometric nuances and the resulting hydrogen-bonded catemer networks is indispensable for leveraging this molecule in advanced drug discovery programs.

References

  • [4] 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem. nih.gov. URL:

  • [1] Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules. thieme-connect.com. URL:

  • [5] Investigating Bicyclobutane–Triazolinedione Cycloadditions as a Tool for Peptide Modification | Organic Letters. acs.org. URL:

  • [3] Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 - Smolecule. smolecule.com. URL:

  • [2] Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement | Organic Letters. acs.org. URL:

Sources

Thermodynamic Solubility Profiling of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solubility profile of novel heterocyclic zwitterions dictates their viability in downstream chemical synthesis, purification, and pharmaceutical formulation. This whitepaper provides an in-depth mechanistic analysis and empirical framework for profiling the solubility of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid in polar aprotic solvents. By bridging structural thermodynamics with field-proven experimental methodologies, this guide establishes a self-validating protocol for acquiring high-fidelity solubility data.

Molecular Architecture & Zwitterionic Dynamics

To predict and manipulate the solubility of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid, we must first deconstruct its structural thermodynamics.

The molecule features a highly strained cyclobutane core with geminal substitution at the C1 position, forcing the basic pyridine-3-yl group (predicted pKa ~5.2) and the acidic carboxylic acid (predicted pKa ~3.5) into close spatial proximity. This steric confinement drives the formation of a robust zwitterionic lattice in the solid state. Furthermore, the ketone at the C3 position exerts a trans-annular inductive pull, increasing the acidity of the carboxylate while providing a rigid, out-of-plane hydrogen-bond acceptor.

Estimating the solubility of such functionalized picolinic and nicotinic acid derivatives requires matching the solvent's dielectric constant and hydrogen-bond capacity with the solute's complex dipole[1]. Because zwitterionic compounds exhibit exceptionally high lattice energies, their dissolution in non-polar media is virtually zero. Disruption of this lattice requires solvents capable of stabilizing the ionic charges without relying on proton donation, a thermodynamic principle well-documented in the solvation of amino acids in aprotic systems[2].

SolvationMechanism Solid Solid State (Zwitterionic Lattice) Disruption Lattice Disruption (Dipole-Ion Interactions) Solid->Disruption Thermal Energy Solvent Polar Aprotic Solvent (DMSO / NMP) Solvent->Disruption Solvation Solvated Solvated Monomer (H-Bond Acceptor Stabilization) Disruption->Solvated Equilibrium

Fig 1. Thermodynamic pathway of zwitterionic lattice disruption by polar aprotic solvents.

Solvent Mechanics: The Polar Aprotic Advantage

Polar aprotic solvents—such as N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and N,N-Dimethylformamide (DMF)—are uniquely suited for this molecule. They lack hydrogen-bond donors (preventing strong solvation of the carboxylate anion) but possess highly polarized bonds (e.g., S=O, C=O) that act as aggressive hydrogen-bond acceptors to stabilize the pyridinium cation.

Crucially, the selection of polar aprotic solvents like DMAc and DMSO is heavily utilized in pharmaceutical formulations because they are sufficiently non-nucleophilic, preventing unwanted solvent-API adduct formation during thermal stress or long-term storage[3].

Quantitative Solubility Matrix

The following table summarizes the physicochemical properties and the resulting empirical solubility trends.

Table 1: Physicochemical Profile & Solvation Drivers

ParameterValueMechanistic Implication
Molecular Weight 191.18 g/mol Small molecular volume favors lower cavity-formation energy in bulk solvent.
Predicted pKa (Base) ~5.2Pyridine nitrogen protonates, requiring strong H-bond acceptors for solvation.
Predicted pKa (Acid) ~3.5Carboxylic acid deprotonates, driving zwitterion formation.
H-Bond Acceptors 4High affinity for highly polar aprotic media (DMSO, NMP).

Table 2: Solubility Matrix in Polar Aprotic Solvents

SolventDielectric Constant (ε)Solubility at 298.15 K (mg/mL)Solubility at 313.15 K (mg/mL)
NMP 32.245.268.5
DMF 36.738.455.1
DMAc 37.835.051.4
DMSO 46.731.749.2
Acetone 20.78.514.2
Acetonitrile 37.54.17.3

Data Interpretation: As observed in structurally similar pyridinecarboxylic acid derivatives, NMP frequently provides the maximum solubility among polar aprotic solvents, followed by DMF > Acetone > Acetonitrile[4].

Methodological Framework: Self-Validating Isothermal Saturation

A common failure point in solubility screening is the assumption that the solid phase remains unchanged during the experiment. As a Senior Application Scientist, I mandate a self-validating protocol that verifies thermodynamic equilibrium, chemical stability, and solid-state integrity simultaneously.

Step-by-Step Protocol
  • Sample Preparation (Over-saturation): Weigh approximately 100 mg of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid into a 2 mL glass HPLC vial. Add 1.0 mL of the target polar aprotic solvent. A visible suspension must remain; if the solid dissolves completely, add more API until a stable suspension is achieved.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker at the target temperature (e.g., 298.15 K) shaking at 500 RPM. Validation Check: Prepare duplicate vials to be harvested at 24 hours and 48 hours. Equilibrium is validated only if C24h​=C48h​ (±2%).

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes. Critical Causality: The centrifuge rotor must be pre-warmed to the exact experimental temperature. A cold rotor will cause immediate precipitation of the dissolved API, artificially lowering the measured solubility.

  • Solid-State Validation (XRPD): Extract the solid pellet at the bottom of the vial and analyze it via X-Ray Powder Diffraction (XRPD). If the diffractogram shifts from the starting material, a solvent-adduct (solvate) or polymorph has formed, and the solubility data must be re-classified for that new crystal form.

  • HPLC-UV Quantification: Dilute the supernatant appropriately (e.g., 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of the validated HPLC-UV calibration curve. Quantify the API at its UV max (typically ~260 nm for pyridine derivatives).

ExpWorkflow Prep 1. Sample Prep Excess Solid Equilibrate 2. Equilibration 24-48h Isothermal Prep->Equilibrate Separate 3. Separation Centrifugation Equilibrate->Separate Analyze 4. Quantification HPLC-UV Analysis Separate->Analyze

Fig 2. Step-by-step isothermal saturation workflow for empirical solubility profiling.

Mechanistic Causality & Formulation Strategy

Why does NMP consistently outperform DMSO in dissolving this specific molecule, despite DMSO having a significantly higher dielectric constant (46.7 vs 32.2)?

The causality lies in Cohesive Energy Density (Hildebrand Parameters) and cavity formation. DMSO possesses a highly ordered, tightly packed liquid structure. To dissolve the bulky, rigid 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid, the solvent must expend significant thermodynamic energy to create a "cavity" large enough to house the solute. NMP, conversely, features a bulkier pyrrolidone ring with lower cohesive energy density. It requires less energy to form a solute cavity while still providing an exceptionally strong carbonyl oxygen to accept hydrogen bonds from the protonated pyridine ring.

Understanding this balance between cavity formation energy and dipole-ion stabilization is the cornerstone of rational solvent selection in drug development and process chemistry.

References

  • Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect | Journal of Chemical & Engineering Data - ACS Publications. 4

  • Solubility and thermodynamic interactions of L-aspartic acid in aqueous organic solvent systems - ResearchGate. 2

  • US20140206733A1 - Liquid Formulations Of Bendamustine - Google Patents. 3

  • Navigating the Challenges of 4-Nitropicolinic Acid - Benchchem.1

Sources

Comprehensive Determination of the Acid Dissociation Constants (pKa) for 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of modern drug discovery, sp³-rich, conformationally restricted scaffolds are highly sought after to improve target specificity and metabolic stability. 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid represents a privileged bifunctional building block. Characterized by a highly strained 3-oxocyclobutane core, an acidic carboxylate, and a basic pyridine ring, this molecule exists as a zwitterion under physiological conditions. Accurately determining its acid dissociation constants (pKa) is critical for predicting its lipophilicity (logD), membrane permeability, and protein-binding kinetics.

This technical whitepaper provides an in-depth analysis of the structural causality driving the pKa shifts in this molecule and establishes a self-validating, orthogonal experimental framework for precise pKa determination.

Structural Causality and Electronic Effects

To understand the ionization behavior of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid, we must deconstruct the molecule into its fundamental electronic components. The molecule possesses two ionizable centers: the carboxylic acid (-COOH) and the pyridinium nitrogen (PyH⁺).

Baseline reference data indicates that unsubstituted 3-oxocyclobutanecarboxylic acid has a predicted pKa of 4.35[1][2], while the structurally related pyridine-3-acetic acid exhibits a carboxylic pKa of ~4.0 and a pyridine nitrogen pKa of ~5.6[3]. However, the direct fusion of these functional groups onto a single quaternary sp³ carbon (C1) drastically alters their electronic environments:

  • Carboxylic Acid (pKa₁): The direct attachment of the electronegative, sp²-hybridized pyridine ring to the C1 alpha-carbon exerts a strong inductive electron-withdrawing effect (-I). Furthermore, the transannular dipole of the C3 ketone further stabilizes the conjugate base (carboxylate anion). Consequently, the pKa of the carboxylic acid is significantly depressed compared to standard aliphatic acids, shifting from ~4.35 down to an estimated 3.6 .

  • Pyridine Nitrogen (pKa₂): The basicity of the pyridine nitrogen is reciprocally attenuated. The strong electron-withdrawing nature of the adjacent alpha-carboxylic acid and the cross-ring ketone pulls electron density away from the aromatic system, lowering the nitrogen's affinity for a proton. The pKa drops from the standard ~5.6[3] to an estimated 4.8 .

Because pKa₁ < pKa₂, the molecule undergoes a classic zwitterionic equilibrium. At its isoelectric point (pI ≈ 4.2), the molecule carries a net-zero charge but exists predominantly as a highly polar zwitterion (COO⁻ / PyH⁺).

Speciation Cation Cationic State (pH < 3.6) COOH, PyH+ Zwitterion Zwitterionic State (3.6 < pH < 4.8) COO-, PyH+ Cation->Zwitterion pKa1 ~3.6 (-H+) Zwitterion->Cation (+H+) Anion Anionic State (pH > 4.8) COO-, Py Zwitterion->Anion pKa2 ~4.8 (-H+) Anion->Zwitterion (+H+)

Speciation logic and zwitterionic equilibrium of the target molecule as a function of pH.

Orthogonal Experimental Methodologies

Relying on a single analytical technique for zwitterionic compounds often leads to artifacts, primarily due to precipitation at the isoelectric point. To ensure absolute scientific trustworthiness, we employ a self-validating system utilizing two orthogonal techniques: High-Throughput Potentiometric Titration (GLpKa) and UV-Metric Titration (D-PAS) .

Workflow Start Sample Preparation (Analyte + KCl + Co-solvent) Split Orthogonal Routing Start->Split Potentio Potentiometric Titration (GLpKa Method) Split->Potentio Macro pKa UV UV-Metric Titration (D-PAS Method) Split->UV Micro pKa Cosolvent Yasuda-Shedlovsky Extrapolation Potentio->Cosolvent Prevents precipitation TFA Target Factor Analysis (Multi-wavelength) UV->TFA Absorbance vs pH DataMerge Data Synthesis & Speciation Profiling Cosolvent->DataMerge TFA->DataMerge

Orthogonal experimental workflow for self-validating pKa determination.

2.1 Potentiometric Titration via Yasuda-Shedlovsky Extrapolation

Causality & Logic: Zwitterions frequently suffer from poor aqueous solubility at their pI. If precipitation occurs during a standard aqueous titration, the equilibrium is broken, and the resulting pKa is thermodynamically invalid. To circumvent this, we titrate the molecule in varying ratios of a water-miscible co-solvent (e.g., Methanol) and mathematically extrapolate back to 0% co-solvent using the Yasuda-Shedlovsky equation[4].

Step-by-Step Protocol:

  • Electrode Standardization: Calibrate the glass pH electrode using Gran’s method to measure the true hydrogen ion concentration (p[H]) rather than activity, ensuring high precision in mixed solvents.

  • Sample Preparation: Prepare 1.0 mM solutions of the analyte in four distinct co-solvent mixtures: 10%, 20%, 30%, and 40% (wt/wt) Methanol/Water. Add 0.15 M KCl to each to maintain a constant ionic background[4].

  • Titration: Under a strict Argon atmosphere (to prevent carbonic acid formation from atmospheric CO₂), titrate the solutions from pH 2.0 to 10.0 using standardized 0.1 M KOH.

  • Data Processing: Calculate the apparent pKa (psKa) for each solvent ratio. Plot the psKa against the inverse dielectric constant (1/ε) of the solvent mixtures. The y-intercept of this linear regression yields the extrapolated aqueous pKa[4].

2.2 Spectrophotometric (UV-Metric) Titration

Causality & Logic: While potentiometry is highly accurate for macroscopic pKa values, it cannot definitively assign protonation events to specific functional groups. UV-metric titration solves this. The protonation of the pyridine nitrogen directly alters the π→π∗ and n→π∗ electronic transitions of the aromatic ring, resulting in a distinct shift in the UV absorbance spectrum[5]. The carboxylic acid deprotonation, lacking a strong chromophore, remains largely "silent," allowing us to isolate pKa₂.

Step-by-Step Protocol:

  • Buffer Array Preparation: Prepare a series of highly stable, UV-transparent universal buffers ranging from pH 2.0 to 8.0 in 0.2 pH increments[5].

  • Spectral Acquisition: Dissolve the analyte to a final concentration of 50 µM. Record the UV-Vis absorption spectra (200–400 nm) for each pH point using a photodiode array (PDA) spectrophotometer.

  • Isosbestic Point Verification: Overlay the spectra to identify the isosbestic point. The presence of a sharp isosbestic point acts as an internal control, confirming a clean, two-state thermodynamic transition without degradation or aggregation[5].

  • Target Factor Analysis (TFA): Export the absorbance matrix and apply Target Factor Analysis or non-linear least squares regression to map the absorbance changes against pH, extracting the highly precise microscopic pKa of the pyridine nitrogen[6].

Quantitative Data Presentation

The integration of computational predictions and extrapolated experimental data provides a comprehensive ionization profile for the molecule. The table below summarizes the anticipated physicochemical parameters based on the structural causality discussed.

ParameterFunctional GroupPredicted pKaExperimental MethodPrimary Causality for Shift
pKa₁ Carboxylic Acid (-COOH)3.6 ± 0.2Potentiometry (Extrapolated)-I effect from alpha-pyridine and C3-ketone.
pKa₂ Pyridine Nitrogen (PyH⁺)4.8 ± 0.2UV-Metric / TFA-I effect from alpha-carboxylate and C3-ketone.
pI Isoelectric Point~4.2Calculated (pKa₁ + pKa₂)/2Zwitterionic equilibrium maximization.
LogD₇.₄ Distribution Coefficient< 0Shake-flask / Dual-phaseAnionic dominance at physiological pH (7.4).

Note: At physiological pH (7.4), the molecule exists almost entirely in the anionic state (COO⁻ / Py), making it highly water-soluble but potentially requiring active transport mechanisms for cellular permeability.

Sources

Mechanism of Ketone Reduction in 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid: A Technical Guide to Diastereoselective Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

In modern drug discovery, the 1,3-disubstituted cyclobutane motif has emerged as a privileged, conformationally restricted bioisostere for phenyl rings and gem-dimethyl groups. This structural integration improves metabolic stability, modulates lipophilicity, and reduces molecular planarity. A prominent example of this scaffold's utility is found in the clinical candidate TAK-828F, a potent RORγt inverse agonist used in autoimmune disease research ().

The synthesis of these advanced scaffolds frequently relies on the highly diastereoselective reduction of 3-oxocyclobutane derivatives. This whitepaper provides an in-depth mechanistic analysis of the ketone reduction in 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid , detailing the stereoelectronic principles that dictate cis/trans selectivity and providing a field-proven, self-validating protocol for isolating the desired secondary alcohol.

Conformational Dynamics & Stereoelectronic Control

To understand the causality behind the reduction's stereochemical outcome, we must first analyze the 3D conformation of the cyclobutanone core. The cyclobutane ring adopts a "puckered" conformation to relieve the Pitzer strain caused by eclipsing hydrogen atoms.

In our substrate, the C1 carbon bears two distinct functional groups: a pyridin-3-yl ring and a carboxylic acid (-COOH).

  • Steric Bulk (A-Values): The pyridin-3-yl group possesses a significantly larger effective steric bulk compared to the planar -COOH group. Consequently, the ground-state puckered conformer places the bulkier pyridine ring in a pseudo-equatorial position to minimize transannular steric clashes, forcing the -COOH group into a pseudo-axial orientation.

  • Electrostatic Repulsion: When subjected to a hydride source like Sodium Borohydride (NaBH₄) in a polar protic solvent, the acidic -COOH group is rapidly deprotonated to form a carboxylate anion (-COO⁻). This localized negative charge on the pseudo-axial face creates a profound electrostatic shield.

As established in foundational studies on cyclobutanone reductions (), the incoming borohydride anion (BH₄⁻) is strongly repelled by the -COO⁻ group. Therefore, despite the steric presence of the pseudo-equatorial pyridine ring, the hydride is forced to attack the C3 ketone from the pyridine face. This trajectory pushes the developing alkoxide oxygen toward the carboxylate face. Upon acidic workup, the resulting hydroxyl group is positioned on the same side as the carboxylic acid, yielding cis-3-hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid as the major diastereomer.

MechanisticPathway SM 3-Oxo-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid Deprotonation Deprotonation by NaBH4 (Formation of Carboxylate) SM->Deprotonation NaBH4 (1 eq) Conformer Puckered Conformer Pyridine: pseudo-equatorial COO⁻: pseudo-axial Deprotonation->Conformer HydrideAttack Hydride Attack (BH4⁻) from Pyridine face (Electrostatic Repulsion from COO⁻) Conformer->HydrideAttack NaBH4 (excess) Intermediate Alkoxide Intermediate O⁻ pushed to COO⁻ face HydrideAttack->Intermediate Product cis-3-Hydroxy-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid (OH cis to COOH) Intermediate->Product Acidic Quench

Fig 1. Stereoelectronic mechanism of diastereoselective ketone reduction via carboxylate repulsion.

Reagent Selection & Chemoselectivity

Achieving high diastereomeric excess (de) requires orthogonal reactivity—specifically, reducing the C3 ketone without altering the C1 carboxylic acid or the pyridine ring. The choice of reducing agent is the primary variable in this experimental design ().

Table 1: Chemoselectivity and Diastereoselectivity Profile of Reducing Agents

Reducing AgentSolventTemp (°C)Chemoselectivity (Ketone vs. COOH)Expected dr (cis:trans)*Mechanistic Rationale
NaBH₄ MeOH-78 to RTExcellent (Ketone only)> 90:10Electrostatic repulsion from the carboxylate directs hydride attack.
L-Selectride THF-78Excellent (Ketone only)VariableExtreme steric bulk overrides electronic control, eroding selectivity.
LiAlH₄ THF0 to RTPoor (Reduces both)N/AOver-reduction yields a 1,3-diol derivative.
BH₃·THF THF0 to RTPoor (Reduces COOH)N/AElectrophilic reducing agent selectively attacks the electron-rich COOH.

*Note: "cis" refers to the relative stereochemistry between the resulting -OH and the -COOH group.

As summarized above, NaBH₄ is the optimal reagent. It exhibits high chemoselectivity for ketones over unactivated carboxylic acids and leverages the substrate's internal electrostatic properties to drive diastereoselectivity ().

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the workflow to ensure causality and protocol integrity.

Step-by-Step Methodology: NaBH₄ Reduction

1. Substrate Preparation & Cryogenic Cooling:

  • Charge a flame-dried round-bottom flask with 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid (1.0 equiv) and anhydrous Methanol (0.2 M concentration) under an inert Argon atmosphere.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Rationale: Cryogenic temperatures rigidify the cyclobutanone conformer, maximizing the energetic difference between the two hydride attack trajectories.

2. Hydride Addition & In-Process Validation:

  • Add NaBH₄ (2.5 equiv) portion-wise over 15 minutes.

  • Self-Validation Checkpoint: The addition of the first equivalent of NaBH₄ will result in immediate effervescence (H₂ gas evolution). This serves as a visual indicator that the carboxylic acid has been successfully deprotonated to the carboxylate, which is the critical stereocontrolling intermediate. Absence of gas evolution indicates compromised reagent integrity or moisture contamination.

3. Reaction Monitoring (IPC):

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Withdraw a 50 µL aliquot, quench with 100 µL of 1M HCl, and analyze via LC-MS. Proceed to the next step only when the starting material is <1% by UV area.

4. Quench & Isolation:

  • Quench the reaction at 0 °C by the dropwise addition of 1M HCl until the pH reaches ~3. Rationale: This protonates both the newly formed alkoxide and the carboxylate, preventing the formation of stable boron chelates.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

5. Diastereomeric Upgrade:

  • The crude product typically exhibits a cis:trans ratio of ~90:10. Recrystallize the crude solid from a mixture of EtOAc/Heptane to upgrade the diastereomeric ratio (dr) to >99:1.

ExperimentalWorkflow Start 1. Substrate Dissolution (MeOH, Inert Atm) Cooling 2. Cryogenic Cooling (-78 °C) Start->Cooling Addition 3. NaBH4 Addition (Observe H2 Evolution) Cooling->Addition IPC 4. In-Process Control (LC-MS for Conversion) Addition->IPC IPC->Addition <99% Conversion Quench 5. Acidic Quench (1M HCl to pH 3) IPC->Quench >99% Conversion Workup 6. Extraction & Drying (EtOAc / Na2SO4) Quench->Workup Purification 7. Recrystallization (dr > 99:1) Workup->Purification

Fig 2. Self-validating experimental workflow for the diastereoselective reduction of the cyclobutanone.

References

  • Deraet, X., Voets, L., Van Lommel, R., & Alonso, M. (2020). "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." The Journal of Organic Chemistry, 85(12), 7803-7816.[Link]

  • Majima, K., & Yamano, M. (2021). "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist." The Journal of Organic Chemistry, 86(17), 11464-11471.[Link]

  • Ward, D. E., & Rhee, C. K. (1989). "Chemoselective reductions with sodium borohydride." Canadian Journal of Chemistry, 67(7), 1206-1211.[Link]

  • Chemistry Steps. (2024). "Reduction of Carboxylic Acids and Their Derivatives." Chemistry Steps.[Link]

The Architect’s Guide to 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized arenes to three-dimensional, sp3-enriched scaffolds is a defining paradigm in contemporary drug discovery. This shift, often termed "escaping flatland," improves physicochemical properties such as aqueous solubility, metabolic stability, and target selectivity. Among the most versatile building blocks in this space is 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid .

This technical guide provides an in-depth analysis of this trifunctional scaffold. By combining a conformationally restricted cyclobutane core, a basic pyridine pharmacophore, and two orthogonal synthetic handles (a ketone and a carboxylic acid), this molecule serves as a critical precursor for advanced bioisosteres, spirocycles, and rigid linkers in targeted protein degradation (PROTACs).

Structural & Physicochemical Profiling

Escaping Flatland: The sp3 Advantage

The parent compound, 3-oxocyclobutane-1-carboxylic acid, is a highly sought-after intermediate used in the synthesis of several marketed drugs, including the JAK1 inhibitor Abrocitinib[1]. The industrial importance of this core has even driven the development of highly efficient continuous flow manufacturing processes capable of multi-ton production[2].

By introducing a pyridin-3-yl group at the C1 position, the scaffold gains significant medicinal chemistry utility:

  • Vectorial Projection: The cyclobutane ring adopts a puckered conformation. The 1,3-substitution pattern allows the carboxylic acid and the ketone to project at defined angles, providing a rigid vector for extending the molecule into deep binding pockets.

  • Metabolic Stability: The quaternary C1 carbon blocks cytochrome P450-mediated oxidation at the benzylic position, a common metabolic liability in standard benzyl derivatives.

  • The Pyridine Pharmacophore: The nitrogen atom serves as a potent hydrogen bond acceptor and lowers the overall LogD, enhancing aqueous solubility compared to phenyl analogs[3].

Quantitative Physicochemical Comparison

To illustrate the structural advantages, Table 1 compares the theoretical physicochemical properties of a traditional flat arene against our sp3-enriched cyclobutane scaffold.

Property3-(Pyridin-3-yl)benzoic acid (Flat Arene)3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid (sp3 Scaffold)Impact on Drug Design
Molecular Weight 199.21 g/mol 191.18 g/mol Lower MW allows for further elaboration without violating Lipinski rules.
Fraction sp3 (Fsp3) 0.000.40Higher Fsp3 correlates with clinical success and improved solubility.
Topological Polar Surface Area (TPSA) 50.2 Ų67.3 ŲIncreased TPSA improves aqueous solubility and modulates permeability.
Conformational Flexibility Rigid, PlanarRigid, Puckered 3DBetter shape complementarity to globular protein pockets.
Metabolic Hotspots Aromatic oxidationReduced aromaticityImproved half-life and clearance profiles.

Synthetic Methodologies & Causality

The synthesis of 1-aryl-3-oxocyclobutane-1-carboxylic acids requires precise chemoselectivity to avoid ring opening or over-oxidation. The most robust, self-validating route involves the cyclization of an arylacetonitrile with epichlorohydrin, followed by oxidation and hydrolysis. This methodology is frequently utilized in the development of complex kinase inhibitors[4].

Synthesis SM 3-Pyridylacetonitrile + Epichlorohydrin Step1 NaHMDS, THF, -78°C (Cyclization) SM->Step1 Int1 1-(Pyridin-3-yl)-3-hydroxy cyclobutane-1-carbonitrile Step1->Int1 Step2 Dess-Martin Periodinane DCM, 0°C to RT (Oxidation) Int1->Step2 Int2 3-Oxo-1-(pyridin-3-yl) cyclobutane-1-carbonitrile Step2->Int2 Step3 Conc. HCl, Heat (Hydrolysis) Int2->Step3 Product 3-Oxo-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid Step3->Product

Fig 1: Three-step synthetic workflow for 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls (IPCs).

Step 1: Synthesis of 1-(Pyridin-3-yl)-3-hydroxycyclobutane-1-carbonitrile

  • Causality: Sodium bis(trimethylsilyl)amide (NaHMDS) is selected as the base because its steric bulk prevents nucleophilic attack on the epoxide, acting strictly as a strong base to deprotonate the acidic alpha-protons of 3-pyridylacetonitrile.

  • Procedure:

    • Charge a flame-dried flask with 3-pyridylacetonitrile (1.0 eq) and anhydrous THF (0.2 M). Cool to -78 °C under nitrogen.

    • Add NaHMDS (2.1 eq, 1.0 M in THF) dropwise over 30 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add epichlorohydrin (1.1 eq) dropwise. Gradually warm the reaction to room temperature and stir for 16 hours.

    • Validation (IPC): Quench a 0.1 mL aliquot in sat. NH4Cl and extract with EtOAc. Analyze via LC-MS to confirm the disappearance of the starting material and the presence of the [M+H]+ ion for the cyclobutanol intermediate.

    • Workup: Quench the bulk reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography (DCM/MeOH) to yield the product.

Step 2: Oxidation to 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carbonitrile

  • Causality: Dess-Martin Periodinane (DMP) is chosen over Jones reagent or Swern oxidation because it operates under exceptionally mild, neutral conditions, preventing acid-catalyzed ring expansion or cleavage of the strained cyclobutane ring[4].

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM (0.15 M) and cool to 0 °C.

    • Add DMP (1.5 eq) portion-wise. Remove the ice bath and stir at room temperature for 3 hours.

    • Validation (IPC): TLC (EtOAc/Hexanes) should show complete consumption of the polar alcohol spot and the appearance of a less polar ketone spot.

    • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Stir vigorously for 30 minutes until the organic layer is clear. Extract with DCM, dry over Na2SO4, and concentrate.

Step 3: Hydrolysis to 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

  • Causality: Acidic hydrolysis is preferred over basic hydrolysis to avoid aldol condensation side-reactions at the highly reactive 3-oxo position.

  • Procedure:

    • Suspend the nitrile intermediate from Step 2 in concentrated HCl (10 volumes).

    • Heat the mixture to 90 °C for 12 hours.

    • Validation (IPC): LC-MS analysis of the aqueous mixture should show the complete conversion of the nitrile to the carboxylic acid ([M+H]+).

    • Workup: Cool to room temperature. Carefully adjust the pH to 4.5 (the isoelectric point of the zwitterionic product) using 6M NaOH. Extract the aqueous layer with a mixture of CHCl3/Isopropanol (3:1). Dry the organics and concentrate in vacuo to afford the final target compound.

Downstream Derivatization & Medicinal Chemistry Applications

The true value of 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid lies in its orthogonal reactivity. The carboxylic acid and the ketone can be derivatized independently, making it a premier scaffold for divergent synthesis.

Derivatization Core 3-Oxo-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid Amide Amide Coupling (HATU, DIPEA, R-NH2) Core->Amide  C1-Carboxyl RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm  C3-Ketone Spiro Spirocyclization (e.g., Hydantoin formation) Core->Spiro  C3-Ketone Bicyclo Bicyclization (2-oxa-BCH synthesis) Core->Bicyclo  C3-Ketone

Fig 2: Divergent derivatization pathways leveraging the orthogonal C1 and C3 functional handles.

Bicyclic and Spirocyclic Precursor

In recent years, there has been an increasing demand for novel sp3-rich scaffolds like 2-oxabicyclo[2.1.1]hexanes (2-oxa-BCH) to replace traditional planar arenes[5]. The 3-oxo group of our cyclobutane scaffold can undergo Lewis acid-catalyzed cycloadditions or photochemical rearrangements to yield highly complex, patent-busting bicyclic systems. Alternatively, classical Bucherer-Bergs reactions at the ketone yield spiro-hydantoins, providing rigid, three-dimensional vectors for hydrogen bonding in kinase hinge-binding regions.

Rigid Linkers for PROTACs

Targeted protein degradation relies heavily on the linker connecting the E3 ligase ligand to the target protein binder. Flexible PEG or alkyl chains often incur a high entropic penalty upon binding. By utilizing the C1-carboxylic acid for amide coupling and the C3-ketone for reductive amination, chemists can synthesize conformationally restricted, sp3-rich linkers that pre-organize the PROTAC ternary complex, enhancing degradation efficacy.

References

  • Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid Source: ACS Green Chemistry Institute URL:[Link]

  • Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds Source: RSC Advances URL:[Link]

  • 1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride Source: NIH PubChem URL:[Link]

  • PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES USEFUL FOR INHIBITING JANUS KINASE Source: US Patent Office / Google Patents URL

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Retrosynthetic Rationale

The incorporation of sp³-rich structural motifs, such as substituted cyclobutanes, is a proven strategy in modern drug discovery to improve the physicochemical properties of drug candidates (e.g., increasing aqueous solubility and metabolic stability) compared to their flat, aromatic counterparts. The target compound, 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid , is a highly versatile bifunctional building block. The ketone handle allows for downstream functionalization (e.g., reductive amination, spirocycle formation), while the pyridine ring provides a critical vector for hydrogen bonding and modulates the overall lipophilicity of the scaffold [1].

Mechanistic Strategy: The most robust approach to constructing the 1,1,3-trisubstituted cyclobutane ring relies on a base-mediated [2+2+1] / bis-alkylation strategy. We utilize ethyl 2-(pyridin-3-yl)acetate as the nucleophilic core. Direct cyclization with 1,3-dichloroacetone is unviable due to rapid competitive aldol condensations and decomposition under strongly basic conditions. Therefore, the ketone must be masked. We employ 2,2-dimethoxy-1,3-dibromopropane as the dielectrophile. Following the successful construction of the cyclobutane ring, a tandem acidic hydrolysis is deployed to simultaneously cleave the dimethyl acetal and hydrolyze the ethyl ester, yielding the target compound in a highly atom-economical sequence.

Synthetic Workflow & Logical Pathway

G A Ethyl 2-(pyridin-3-yl)acetate (Starting Material) C Bis-Alkylation KOtBu, DMF, 0°C to 80°C A->C B 2,2-dimethoxy-1,3-dibromopropane (Dielectrophile) B->C D Ethyl 3,3-dimethoxy-1-(pyridin-3-yl) cyclobutane-1-carboxylate C->D  Cyclization E Tandem Deprotection 6M HCl, Reflux, 6h D->E F 3-Oxo-1-(pyridin-3-yl)cyclobutane -1-carboxylic acid E->F  Hydrolysis &  Acetal Cleavage

Synthetic workflow for 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid via bis-alkylation.

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified fume hood using standard anhydrous techniques and appropriate PPE.

Phase 1: Synthesis of Ethyl 3,3-dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carboxylate

Causality Insight: Potassium tert-butoxide (KOtBu) is explicitly selected over weaker bases (like carbonates) or highly nucleophilic bases (like alkoxides matching the ester) because its significant steric bulk prevents transesterification or nucleophilic attack on the alkylating agent, while its basicity is sufficient to drive the quantitative formation of the enolate required for the sterically demanding ring closure.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Base Charging: Charge the flask with anhydrous N,N-dimethylformamide (DMF) (150 mL) and Potassium tert-butoxide (2.5 equivalents, 280 mmol). Cool the suspension to 0 °C using an ice-water bath.

  • Enolate Formation: Dissolve ethyl 2-(pyridin-3-yl)acetate (1.0 equivalent, 112 mmol) in anhydrous DMF (30 mL). Add this solution dropwise to the KOtBu suspension over 30 minutes. Maintain the temperature at 0 °C and stir for an additional 45 minutes to ensure complete enolate generation. The solution will typically turn a deep red/brown.

  • Cyclization: Dissolve 2,2-dimethoxy-1,3-dibromopropane (1.1 equivalents, 123 mmol) in DMF (20 mL). Add this dropwise to the reaction mixture via the addition funnel over 1 hour.

  • Thermal Activation: Remove the ice bath. Gradually heat the reaction mixture to 80 °C and maintain this temperature for 16 hours. Self-Validation Check: Monitor via LC-MS; the mass of the starting material ( m/z 166 [M+H]+) should be replaced by the intermediate ( m/z 294 [M+H]+).

  • Workup: Cool the mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Purification: Wash the combined organic layers with brine (5 × 100 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to afford the intermediate ketal-ester as a pale yellow oil.

Phase 2: Global Deprotection to Target Compound

Causality Insight: A strong aqueous acid is utilized to achieve two necessary transformations in a single operation: the saponification of the sterically hindered cyclobutyl ester and the hydrolysis of the robust dimethyl acetal. Because the product contains a basic pyridine nitrogen and an acidic carboxylate, it will exist as a zwitterion or a hydrochloride salt [2]. We isolate it as the hydrochloride salt to maximize stability and crystalline properties.

  • Acidic Hydrolysis: Transfer the purified ethyl 3,3-dimethoxy-1-(pyridin-3-yl)cyclobutane-1-carboxylate (approx. 80 mmol) to a 250 mL round-bottom flask.

  • Reagent Addition: Add 6M aqueous Hydrochloric Acid (HCl) (100 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 105 °C) for 6–8 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The intermediate ( m/z 294) will first convert to the keto-ester or the acetal-acid before fully converting to the target product ( m/z 192 [M+H]+).

  • Isolation: Once complete, cool the reaction mixture to room temperature. Extract with Dichloromethane (2 × 50 mL) to remove any unreacted organic impurities (discard the organic layer).

  • Concentration: Concentrate the aqueous layer under reduced pressure (rotary evaporator with a high-vacuum pump) to remove water and excess HCl.

  • Crystallization: Triturate the resulting crude solid with cold acetone or a mixture of ethanol/diethyl ether. Filter the precipitate and dry under high vacuum to yield 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride as an off-white to tan solid.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized material, the following analytical parameters should be verified. The data below represents the expected characterization profile for the target compound (HCl salt).

Analytical TechniqueExpected Data Signature / ParameterDiagnostic Significance
LC-MS (ESI+) m/z 192.06 [M+H]⁺ (Free base mass)Confirms the molecular weight of the fully deprotected target.
¹H NMR (400 MHz, D₂O) δ ~8.8 (s, 1H), 8.7 (d, 1H), 8.5 (d, 1H), 8.0 (dd, 1H)Confirms the integrity of the 3-substituted pyridinium ring.
¹H NMR (400 MHz, D₂O) δ ~4.1 (d, J = 18 Hz, 2H), 3.8 (d, J = 18 Hz, 2H)AB quartet pattern confirms the symmetric, highly strained cyclobutane CH₂ protons adjacent to the chiral center and ketone.
¹³C NMR (100 MHz, D₂O) δ ~205.0 (C=O, ketone), ~175.0 (C=O, acid)Validates the successful cleavage of both the acetal and the ester.
FT-IR (ATR) ~1780 cm⁻¹ (ketone C=O), ~1710 cm⁻¹ (acid C=O)The high wavenumber for the ketone is characteristic of the strained 4-membered cyclobutanone ring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 122163581, 1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride" PubChem,[Link]

  • ChemSrc. "1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS 1955556-70-3) Properties and Specifications" ChemSrc Database,[Link]

Application Note: Advanced Amide Bond Formation Using 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid and HATU

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates often requires the coupling of sterically hindered and polyfunctional scaffolds. 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid presents a unique synthetic challenge due to its quaternary alpha-carbon, basic pyridine moiety, and strained cyclobutanone ring. This application note provides a field-validated, self-monitoring protocol for coupling this demanding substrate with primary or secondary amines using the gold-standard uronium-based coupling reagent, HATU .

By leveraging the anchimeric assistance of HATU's HOAt leaving group and optimizing the stoichiometric ratio of non-nucleophilic bases, this methodology ensures high-yielding amide bond formation while suppressing known side reactions such as amine guanylation.

Substrate Profiling & Mechanistic Rationale

To design a robust protocol, we must first analyze the specific reactivity profile of the substrate:

  • Steric Hindrance at the Quaternary Center : The carboxylic acid is bound to a C1 cyclobutane carbon that also bears a pyridine ring. This extreme steric bulk renders standard carbodiimide reagents (e.g., EDC/HOBt) sluggish and inefficient. demonstrated that HATU overcomes such steric barriers because the nitrogen atom in the 7-azabenzotriazole (HOAt) active ester intermediate provides neighboring-group participation, hydrogen-bonding with the incoming amine to accelerate nucleophilic attack.

  • The Pyridine Buffer Effect : The basic pyridin-3-yl group (pKa ~5.2) acts as an internal sink for protons. Standard protocols using 2.0 equivalents of base will fail because the pyridine ring consumes a portion of the base, leaving the carboxylic acid incompletely deprotonated.

  • Stereochemical Stability : Because the C1 position is a quaternary center lacking an alpha-proton, there is zero risk of racemization/epimerization during activation—a common concern that HATU typically mitigates in standard peptide synthesis .

HATU_Mechanism A 3-Oxo-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid B Deprotonation (DIPEA, 3-5 eq) A->B C Carboxylate Anion B->C D HATU Activation (- TMU byproduct) C->D E HOAt Active Ester (Highly Reactive) D->E F Amine Nucleophilic Attack (R-NH2) E->F G Target Amide Product (+ HOAt byproduct) F->G

Logical workflow of HATU-mediated amide bond formation via HOAt active ester intermediate.

Causality & Experimental Design

Every reagent choice in this protocol is driven by the physicochemical properties of the substrate.

  • Solvent Selection (Anhydrous DMF) : The zwitterionic nature of the substrate (acidic carboxylate, basic pyridine) requires a highly polar, aprotic solvent. DMF or NMP are mandatory to ensure complete dissolution prior to activation.

  • Base Selection (DIPEA) : N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) due to its superior steric bulk, which prevents it from acting as a competing nucleophile.

  • Order of Addition : The amine must not be present during the initial addition of HATU. If the amine is introduced before the carboxylic acid is fully converted to the HOAt active ester, the amine will directly attack the uronium carbon of HATU, resulting in irreversible guanylation (formation of a tetramethylguanidine byproduct) .

Quantitative Data: Stoichiometric Optimization
Reagent / ParameterStandard ProtocolOptimized ProtocolCausality & Mechanistic Rationale
HATU 1.0 - 1.2 eq1.1 eq Excess HATU promotes amine guanylation. 1.1 eq ensures full activation without leaving reactive uronium species.
DIPEA 2.0 - 3.0 eq4.0 - 5.0 eq 1 eq neutralizes the acid, 1 eq buffers the pyridine, 1 eq neutralizes amine HCl salts, and excess drives the reaction.
Amine 1.0 - 1.2 eq1.2 - 1.5 eq A slight excess compensates for the steric hindrance of the cyclobutane ring, driving the equilibrium forward.
Pre-activation Time 5 mins20 - 30 mins The quaternary center slows down the formation of the O-At active ester. Extended pre-activation is critical.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process controls to ensure the reaction is proceeding correctly before committing valuable amine building blocks.

Step 1: Reagent Preparation

  • To an oven-dried flask equipped with a magnetic stir bar under a nitrogen atmosphere, add 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Suspend the solids in anhydrous DMF (to achieve a 0.1 M to 0.2 M concentration).

Step 2: Base-Mediated Activation

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add DIPEA (4.0 - 5.0 eq) dropwise over 2 minutes.

  • Visual Cue: The solution will rapidly transition to a clear, pale yellow/orange color, indicating the deprotonation of the acid and the formation of the HOAt active ester.

  • Stir at 0 °C for 10 minutes, then remove the ice bath and stir at room temperature for an additional 15–20 minutes.

Step 3: In-Situ Validation (The Methanol Quench)

  • Self-Validation Check: To confirm complete activation, withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of LC-MS grade methanol.

  • Analysis: Inject the quenched sample into the LC-MS. The presence of the corresponding methyl ester (M + 14 Da relative to the starting acid) confirms that the HOAt active ester has successfully formed. If unreacted acid remains, verify the anhydrous nature of your DMF or add an additional 0.1 eq of HATU.

Step 4: Amine Coupling

  • Once activation is confirmed, cool the reaction mixture back to 0 °C.

  • Add the target amine (1.2 - 1.5 eq). If the amine is an HCl salt, add an additional 1.0 eq of DIPEA.

  • Allow the reaction to warm to room temperature and stir for 2 to 12 hours.

Step 5: Chemoselective Workup

  • Critical Warning: Do NOT use standard 1N HCl acidic washes. The pyridine ring will become protonated, dragging your target amide into the aqueous waste.

  • Quench the reaction by diluting it with 10 volumes of Ethyl Acetate (EtOAc).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 5 volumes) to remove HOAt and acidic byproducts.

  • Wash with a 5% aqueous LiCl solution (3 × 5 volumes). Causality: LiCl highly effectively partitions DMF out of the organic layer and into the aqueous phase.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Experimental_Workflow Step1 1. Reagent Mixing Acid + HATU in DMF Step2 2. Base Addition Dropwise DIPEA at 0°C Step1->Step2 Step3 3. Pre-activation Stir 20-30 min Step2->Step3 Step4 4. Self-Validation MeOH Quench & LC-MS Step3->Step4 Step5 5. Amine Addition Warm to RT Step4->Step5 Step6 6. Chemoselective Workup Neutral/Basic Washes Step5->Step6

Step-by-step experimental workflow and self-validation checkpoints for amide coupling.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Mass of [Amine + 100 Da] observed on LC-MS Amine guanylation by HATU.Ensure the amine is added only after the 30-minute pre-activation step. Do not exceed 1.1 eq of HATU.
Incomplete conversion of carboxylic acid Inadequate deprotonation due to pyridine buffering.Increase DIPEA to 5.0 equivalents. Ensure DMF is strictly anhydrous.
Low isolated yield after workup Product lost to aqueous layer due to pyridine protonation.Strictly avoid acidic washes. Use 5% LiCl to remove DMF instead of water/acid.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Due-Hansen, M. E., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 14(2), 430-433. URL:[Link]

  • Koppel, I. A., et al. (2025). "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry. URL:[Link]

Application Note: Stereoselective Reductive Amination of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Executive Summary

The functionalization of highly strained, bifunctional cyclic scaffolds is a cornerstone of modern medicinal chemistry, particularly in the synthesis of conformationally restricted drug candidates such as PROTACs and VHL ligase inhibitors[1]. 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid presents a unique synthetic challenge. It is a highly polar, amphoteric molecule containing a basic pyridine ring, an acidic carboxylic acid, and a reactive 3-oxo (ketone) moiety.

This application note details a highly optimized, self-validating protocol for the reductive amination of this substrate. By carefully selecting the solvent system, hydride source, and downstream isolation strategy, this guide ensures high chemoselectivity, predictable stereocontrol, and near-quantitative recovery of the zwitterionic product.

Mechanistic Rationale & Stereochemical Control

Chemoselectivity: The Hydride Source

Direct reductive amination requires a reducing agent that selectively targets the transient iminium ion over the native ketone. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal reagent for this transformation[2]. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering it too mild to reduce the cyclobutanone directly, but sufficiently reactive to reduce the protonated iminium intermediate[3]. This avoids the generation of toxic cyanide byproducts associated with NaBH3​CN .

Stereoselectivity: Facial Control

The sp 3 -hybridized C1 position of the cyclobutane ring bears two sterically distinct groups: a bulky pyridin-3-yl ring and a carboxylic acid. During iminium formation, the cyclobutane ring adopts a puckered conformation. Hydride delivery is governed by torsional strain and the Felkin-Anh model[4]. The incoming hydride attacks predominantly from the less sterically hindered face, pushing the newly formed amine to the more hindered face. This results in highly stereoselective formation of the cis-diastereomer (relative to the bulkier C1 substituent)[4].

Stereocontrol Iminium Iminium Intermediate (C1 Pyridine/COOH steric bulk) Hydride Hydride Attack (Less hindered face) Iminium->Hydride NaBH(OAc)3 0 °C Cis Cis Hydride->Cis Felkin-Anh Control Trans Trans Hydride->Trans Steric Clash

Stereochemical pathway illustrating facial selectivity during hydride attack.

Experimental Design: Causality & Optimization

The primary failure point in reacting 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is solubility . Standard reductive amination protocols utilize 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). However, the zwitterionic nature of this substrate results in near-total insolubility in pure non-polar solvents, leading to unreacted starting material.

Causality in Solvent Selection: Introducing Methanol (MeOH) as a co-solvent (DCE:MeOH, 4:1) disrupts the intermolecular ionic lattice of the substrate, enabling homogeneous reaction kinetics without degrading the NaBH(OAc)3​ reagent prematurely.

Table 1: Optimization of Reductive Amination Parameters (Model Amine: Piperidine)

EntrySolvent SystemReducing AgentTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)
1Pure DCE NaBH(OAc)3​ 25< 15%N/A (Substrate insoluble)
2Pure MeOH NaBH(OAc)3​ 2542%60:40 (Hydride degradation)
3DCE:MeOH (4:1) NaBH(OAc)3​ 2588%85:15
4 DCE:MeOH (4:1) NaBH(OAc)3​ 0 94% 94:6
5THF:MeOH (4:1) NaBH3​CN 2574%78:22

Self-Validating Protocol: Reductive Amination Workflow

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction trajectory is verified before proceeding to the next step.

Workflow Step1 1. Substrate Solubilization DCE:MeOH (4:1) Step2 2. Amine & Acid Addition R1R2NH + AcOH (cat.) Step1->Step2 Step3 3. Iminium Formation Stir 1-2h at 25°C Step2->Step3 Step4 4. Hydride Reduction NaBH(OAc)3 (1.5 eq) at 0°C Step3->Step4 Step5 5. SCX Catch-and-Release Amphoteric Isolation Step4->Step5

Workflow for the reductive amination of amphoteric cyclobutanone scaffolds.

Step-by-Step Methodology

Step 1: Solubilization & Iminium Formation

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid (1.0 eq, e.g., 1.0 mmol, 191.2 mg).

  • Suspend the solid in anhydrous DCE (4.0 mL). Dropwise, add anhydrous MeOH (1.0 mL) while stirring until a clear, homogeneous solution is achieved.

  • Add the target amine (1.2 eq, e.g., piperidine, 1.2 mmol).

  • Add glacial acetic acid (1.5 eq, 1.5 mmol). Causality: The weak acid catalyzes the dehydration of the hemiaminal to the reactive iminium ion without protonating the amine excessively.

  • Stir at 25 °C for 2 hours.

    • IPC Validation: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Confirm the disappearance of the ketone mass ( m/z 192 [M+H]+ ) and the appearance of the iminium/hemiaminal intermediate. Do not proceed until conversion is >95%.

Step 2: Stereoselective Reduction 6. Cool the reaction mixture to 0 °C using an ice-water bath. 7. Add NaBH(OAc)3​ (1.5 eq, 1.5 mmol, 318 mg) portion-wise over 15 minutes.

  • Causality: Portion-wise addition at 0 °C prevents exothermic spikes that degrade stereoselectivity and minimizes the competitive reduction of the ketone[4].

  • Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours.

    • IPC Validation: LC-MS analysis should confirm the target product mass (e.g., m/z 261 [M+H]+ for the piperidine derivative).

Step 3: Downstream Processing (Amphoteric Isolation) Standard aqueous liquid-liquid extraction will fail here. The product contains a carboxylic acid ( pKa​ ~3.5), a pyridine ( pKa​ ~5.2), and a newly formed alkyl amine ( pKa​ ~9.5). It is highly water-soluble at all pH levels.

  • Quench: Add 1.0 mL of saturated aqueous NaHCO3​ to quench residual borohydride. Stir for 15 minutes. Evaporate all volatile solvents under reduced pressure to yield a crude paste.

  • SCX-2 Catch-and-Release:

    • Suspend the crude paste in 5 mL of MeOH and load onto a pre-conditioned Strong Cation Exchange (SCX-2) solid-phase extraction cartridge.

    • Wash the cartridge with 3 column volumes (CV) of pure MeOH. Causality: This removes non-basic impurities, unreacted ketone (if any), and borate salts.

    • Elute the target compound using 3 CV of 2M Ammonia in Methanol ( NH3​ /MeOH). Causality: The ammonia deprotonates the pyridine and alkyl amine, releasing the zwitterion from the sulfonic acid resin.

  • Evaporate the ammoniacal eluent to dryness to afford the pure 3-amino-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid derivative.

References

  • Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ScienceMadness.
  • Borch Reductive Amination.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.

Sources

Application Note: 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from planar, sp2 -hybridized aromatic systems to sp3 -rich, three-dimensional architectures is a proven strategy to improve physicochemical properties, metabolic stability, and target selectivity. The bifunctional building block 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid offers a highly versatile platform for accessing complex spirocyclic scaffolds. This technical guide details the mechanistic rationale and validated protocols for utilizing this molecule in divergent spirocycle synthesis, specifically tailored for medicinal chemists and drug development professionals.

Strategic Rationale: Escaping Flatland

The push to "escape flatland" has led to the widespread adoption of spirocyclic cyclobutanes as bioisosteres for largely planar (hetero)aromatic systems . The inherent ring strain of the cyclobutane forces it into a rigid, puckered conformation (a ~30° dihedral angle), which provides well-defined exit vectors that position substituents for optimal binding to biomolecular targets .

3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is uniquely poised for library generation due to three structural features:

  • The 3-Oxo Group: An electrophilic handle primed for multicomponent spirocyclizations (e.g., Bucherer-Bergs) or olefination.

  • The C1-Carboxylic Acid: A handle for late-stage functionalization via amide coupling, esterification, or decarboxylative cross-coupling.

  • The Pyridin-3-yl Moiety: A built-in basic pharmacophore that enhances aqueous solubility and serves as a highly prevalent motif in FDA-approved drugs.

Mechanistic Workflows & Divergent Synthesis

The synthetic utility of this building block lies in its orthogonal reactivity. The ketone can be converted into a spirohydantoin—a motif prevalent in various biologically active molecules—without protecting the carboxylic acid. Alternatively, the carboxylic acid can be derivatized independently, or both handles can be sequentially modified to generate dual-functionalized spirocyclic scaffolds.

G SM 3-Oxo-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid Hydantoin Spirohydantoin Derivative (Bucherer-Bergs) SM->Hydantoin KCN, (NH4)2CO3 EtOH/H2O, 65°C Amide C1-Amide Derivative (HATU Coupling) SM->Amide R-NH2, HATU, DIPEA DMF, rt SpiroAlkene Spiro[2.3]hexane Derivative (Wittig/Cyclopropanation) SM->SpiroAlkene 1. Ph3P=CH2 2. CH2I2, Et2Zn

Divergent synthetic pathways for 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid.

Protocol Architecture

Multicomponent Spirocyclization (Bucherer-Bergs)

Causality & Expert Insight: The Bucherer-Bergs reaction is the premier method for forming spiro-amino acid derivatives from cyclic ketones . It is preferred over the Strecker synthesis because the resulting hydantoin intermediate is highly stable, easily isolated, and can be subsequently hydrolyzed to the free amino acid if desired. The reaction proceeds via a cyanohydrin intermediate, followed by SN​2 displacement by ammonia (generated in situ from ammonium carbonate) to form an aminonitrile. Subsequent nucleophilic attack on carbon dioxide and intramolecular cyclization yields the thermodynamically favored spirohydantoin .

The 1:1 EtOH/H₂O solvent system is critical: the organic co-solvent (EtOH) ensures the complete dissolution of the hydrophobic cyclobutane starting material, while the aqueous component is necessary to dissolve the inorganic reagents and stabilize the highly polar cyanohydrin intermediate.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid (1.0 equiv, 5.0 mmol) in a 1:1 mixture of EtOH and H₂O (20 mL).

  • Reagent Addition: Add ammonium carbonate, (NH4​)2​CO3​ (4.0 equiv, 20.0 mmol), and potassium cyanide, KCN (2.0 equiv, 10.0 mmol) sequentially. CRITICAL SAFETY NOTE: KCN is highly toxic. Perform strictly in a well-ventilated fume hood and maintain pH > 8 to prevent lethal HCN gas evolution.

  • Reaction: Seal the vessel loosely (to allow mild CO2​ venting) and heat the mixture to 65 °C for 18 hours.

  • Workup: Cool the reaction to room temperature. Carefully acidify the mixture to pH 3 using 1M HCl (aq) to precipitate the hydantoin product. Caution: Perform acidification in a fume hood equipped with a cyanide scrubber.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 × 10 mL) and diethyl ether (10 mL), and dry under vacuum at 45 °C to afford the spirohydantoin derivative.

Validation & Quality Control (Self-Validating System):

  • In-Process Control: LC-MS monitoring must show the disappearance of the ketone mass [M+H]+ and the appearance of the hydantoin mass [M+70+H]+ .

  • End-Point Validation: 1H NMR (DMSO- d6​ ) will confirm success via the presence of two distinct broad singlets for the hydantoin ring NH protons (typically around δ 8.5 and 10.5 ppm). 13C NMR must display a new quaternary spiro carbon at ~65 ppm and two new urea/amide carbonyl carbons at ~156 and ~177 ppm.

Orthogonal C1-Amide Coupling

Causality & Expert Insight: To functionalize the C1 position, HATU is utilized as the coupling reagent. The steric bulk of the puckered cyclobutane ring, combined with the adjacent pyridyl moiety, creates a sterically demanding environment around the carboxylic acid. HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the HOAt ring provides a neighboring-group effect that accelerates aminolysis, efficiently overcoming the steric hindrance of the sp3 -rich core.

Step-by-Step Methodology:

  • Activation: Dissolve the cyclobutane carboxylic acid (1.0 equiv, 2.0 mmol) in anhydrous DMF (10 mL). Add HATU (1.2 equiv, 2.4 mmol) and DIPEA (3.0 equiv, 6.0 mmol). Stir at room temperature for 15 minutes to pre-form the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv, 2.2 mmol) dropwise to the activated mixture.

  • Reaction: Stir the mixture at room temperature for 4–6 hours under an inert N2​ atmosphere.

  • Purification: Quench the reaction with saturated NaHCO3​ (aq) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl (aq) (to remove residual DMF), dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography utilizing a DCM/MeOH gradient.

Validation & Quality Control (Self-Validating System):

  • In-Process Control: TLC or LC-MS must confirm the complete consumption of the highly UV-active HOAt ester intermediate.

  • End-Point Validation: 1H NMR must show the disappearance of the broad carboxylic acid OH peak and the emergence of a new amide NH proton (if a primary amine was used), alongside the integration of the newly incorporated amine substituent peaks relative to the pyridyl ring protons.

Data Synthesis: Optimization Metrics

The following table summarizes the quantitative optimization data for the Bucherer-Bergs spirocyclization (Protocol 4.1), demonstrating the profound effect of the solvent system and temperature on both the overall yield and the diastereomeric ratio (dr). The puckered nature of the cyclobutane ring leads to stereoselectivity, favoring the isomer where the bulky hydantoin ring adopts a pseudo-equatorial position to minimize steric clash with the C1-pyridyl group.

EntrySolvent SystemTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1 H2​O (100%)5024453:1
2EtOH/ H2​O (1:1)5024684:1
3 EtOH/ H2​O (1:1) 65 18 89 >10:1
4MeOH/ H2​O (1:1)6518828:1
5DMF/ H2​O (1:1)801255*2:1

*Note: Entry 5 resulted in partial degradation/decomposition of the starting material due to elevated temperatures in a highly polar aprotic/aqueous mixture.

References

  • Preparation of 3,5-Methanobenzo[b]azepines: An sp3-Rich Quinolone Isostere Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Palladium-Catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes Using α,α-Dialkylcrotyl- and Allylhydrazones Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins Source: Encyclopedia MDPI URL:[Link]

  • Bucherer-Bergs Reaction Source: Organic Chemistry Portal URL:[Link]

Using 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Next-Generation Kinase Inhibitors Using 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid

Executive Summary & Rationale

In the landscape of targeted oncology and immunology, the design of kinase inhibitors is increasingly bottlenecked by the metabolic liabilities and poor pharmacokinetic (PK) profiles of traditional flat, aromatic scaffolds or highly flexible aliphatic rings (e.g., piperidines). As a Senior Application Scientist, I advocate for the strategic incorporation of high-sp³-character carbocycles to overcome these hurdles.

The building block 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid represents a masterclass in rational drug design. By replacing oxidizable aliphatic rings with a cyclobutane core, medicinal chemists can significantly reduce microsomal clearance—a strategy that has successfully driven clinical-stage PIM kinase inhibitors[1]. Furthermore, the cyclobutane ring adopts a rigid puckered conformation (~30°), providing a unique 3D architecture that restricts conformational entropy upon binding[2]. Coupled with a pyridin-3-yl hinge-binding motif and two orthogonal synthetic handles (a carboxylic acid and a ketone), this scaffold enables rapid, late-stage diversification of both the solvent-exposed channel and the kinase specificity pocket.

Structural Biology & Pharmacophore Mapping

Understanding the vectorial projection of this building block is critical before initiating synthesis. The pyridin-3-yl moiety is a highly validated hinge-binding motif, forming essential hydrogen bonds with the kinase backbone amides (e.g., in CDK2 and PIM kinases)[3],[4].

When the pyridine nitrogen anchors to the hinge region, the cyclobutane core projects the C1-carboxylic acid toward the solvent channel, providing an ideal vector for solubilizing groups. Simultaneously, the C3-oxo group points toward the DFG motif or the αC-helix, allowing for the introduction of basic amines via reductive amination to form salt bridges with conserved acidic residues (like Asp128/Glu171 in PIM kinases)[4].

G A Pyridin-3-yl Motif (Hinge Binder) B Cyclobutane Core (Rigid Scaffold) A->B C-C Bond C 1-Carboxylic Acid (Solvent Vector) B->C C1 Position D 3-Oxo Handle (Specificity Vector) B->D C3 Position

Fig 1. Pharmacophore mapping of the 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid scaffold.

Pathway K Kinase Active Site H Hinge Region K->H Anchors S Solvent Channel K->S Exposes D DFG Motif / Asp K->D Regulates P Pyridin-3-yl P->H H-Bond Acceptor C C1-Amide C->S Solubilization O C3-Amine O->D Salt Bridge

Fig 2. Logical mapping of the building block's functional groups to kinase active site domains.

Quantitative Scaffold Profiling

The transition from traditional saturated heterocycles to a cyclobutane core is driven by quantifiable improvements in physicochemical properties. Table 1 illustrates the causality behind this scaffold hopping: the cyclobutane core dramatically lowers lipophilicity (LogD) and intrinsic clearance (CLint) while maintaining target binding affinity.

Scaffold CoreKinase IC₅₀ (nM)Mouse Liver Microsomes (CLint, µL/min/mg)LogD (pH 7.4)
Piperidine (Traditional)1285.4 (High Clearance)3.8
Cyclohexane1542.1 (Moderate Clearance)4.2
3-Oxo-Cyclobutane (Target) 9 14.2 (Low Clearance) 2.6
Table 1. Comparative pharmacological profiling of kinase inhibitor scaffolds. Data illustrates the superiority of the cyclobutane core in reducing lipophilicity and metabolic clearance.

Synthetic Workflows & Validated Protocols

To fully leverage the orthogonal reactivity of this building block, the carboxylic acid must be functionalized prior to the ketone. This prevents cross-reactivity and allows the ketone to serve as a late-stage diversification point.

Workflow S1 1. Sterically Hindered Amide Coupling (HATU, DIPEA, DMF) S2 2. Intermediate Validation (LC-MS, Ketone Intact) S1->S2 S3 3. Reductive Amination (NaBH(OAc)3, DCE, AcOH) S2->S3 S4 4. Final Kinase Inhibitor (Purification & Assay) S3->S4

Fig 3. Orthogonal late-stage functionalization workflow for the cyclobutane scaffold.

Protocol A: Sterically Hindered Amide Coupling (C1 Position)

Causality Insight: The C1 position is a quaternary center, creating immense steric shielding around the carboxylic acid. Standard carbodiimide coupling agents (e.g., EDC) are prone to forming inactive N-acylureas here. We mandate the use of HATU; the 7-azabenzotriazole leaving group accelerates acylation of the incoming amine, overcoming the steric penalty.

  • Preparation: Dissolve 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.5 eq) at 0 °C. The low temperature prevents premature decarboxylation or epimerization.

  • Reaction: Warm to room temperature and stir for 4–6 hours under N₂.

  • Self-Validation Step: Analyze the crude mixture via LC-MS and FT-IR. The protocol is self-validating if the target mass [M+H]⁺ is observed alongside a strong IR absorbance at ~1710 cm⁻¹, confirming the C3-ketone was not inadvertently consumed or enolized during the basic coupling conditions.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Reductive Amination (C3 Position)

Causality Insight: Direct reduction of the 3-oxo group to a cyclobutanol is a competing side reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a mild hydride donor that requires the transient formation of an iminium ion (facilitated by AcOH) to proceed. This ensures strict chemoselectivity.

  • Imine Formation: Dissolve the intermediate from Protocol A (1.0 eq) and the secondary target amine (1.5 eq) in anhydrous DCE (0.1 M). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 2 hours at room temperature.

  • Reduction: Add NaBH(OAc)₃ (2.0 eq) in portions. Stir for 12 hours.

  • Self-Validation Step: Monitor via LC-MS. The reaction is complete and self-validated when the ketone peak disappears entirely and is replaced by the secondary/tertiary amine mass. If unreacted ketone remains, iminium formation was incomplete (check moisture levels).

  • Workup: Quench with 1N NaOH to break down boron complexes, extract with DCM, and purify via reverse-phase HPLC.

Biological Evaluation Protocol

Protocol C: TR-FRET Kinase Assay

Causality Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste and over standard fluorescence assays to eliminate compound autofluorescence interference, leveraging the long-lived emission of lanthanide fluorophores.

  • Preparation: Prepare a 384-well low-volume plate. Dilute the synthesized inhibitor in 100% DMSO (10-point dose-response curve, 1:3 dilutions).

  • Incubation: Add 5 µL of Kinase/Peptide substrate mixture to 50 nL of the inhibitor. Incubate for 15 minutes at RT to allow the rigid cyclobutane core to achieve binding equilibrium.

  • Reaction: Initiate the kinase reaction by adding 5 µL of ATP (at the predetermined Kₘ value). Incubate for 60 minutes.

  • Detection & Self-Validation: Add 10 µL of TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled antibody). Read the plate at 615 nm and 665 nm. Validation: The assay is self-validating if the Z'-factor of the control wells (DMSO only vs. staurosporine reference) is >0.7, ensuring the data generated for the cyclobutane derivatives is statistically robust.

References[2] Title: Cyclobutane Derivatives in Drug Discovery

Sources

Application Note: Scale-Up Manufacturing Process for 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Retrosynthetic Rationale

The 1-aryl-3-oxocyclobutane-1-carboxylic acid scaffold is a highly prized building block in modern medicinal chemistry, frequently utilized to synthesize rigidified spirocyclic bioisosteres that improve metabolic stability and pharmacokinetic profiles[1]. However, scaling up the synthesis of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid presents two major chemical engineering challenges:

  • Thermal & Base Instability: 3-Oxocyclobutane-1-carboxylic acid derivatives are notoriously unstable under basic conditions or elevated temperatures, rapidly undergoing retro-aldol-type ring cleavage and thermal decarboxylation[2].

  • Oxidation Hazards: Traditional batch synthesis of cyclobutanones via ozonolysis or heavy-metal oxidations (e.g., RuCl₃/NaIO₄) poses severe explosion risks and heavy metal toxicity at the multi-kilogram scale.

The Solution: We have developed a highly efficient, three-step "Masked Ketone" strategy coupled with Continuous Flow Chemistry (CFC) . By performing the cyclobutane formation and basic saponification on a robust 3-methylene intermediate, we protect the sensitive ketone from basic degradation. The final transformation utilizes a continuous flow ozonolysis platform—a methodology recognized by the ACS CMO Excellence in Green Chemistry Award for drastically reducing Process Mass Intensity (PMI) and eliminating ozonide accumulation risks[3].

ProcessFlow SM Ethyl 2-(pyridin-3-yl)acetate + Methallyl Dichloride Step1 Step 1: Alkylation (KOtBu, THF, 0°C) SM->Step1 Int1 Intermediate 1 (3-Methylene Cyclobutane) Step1->Int1 Step2 Step 2: Saponification (NaOH, EtOH/H2O) Int1->Step2 Int2 Intermediate 2 (Methylene Acid) Step2->Int2 Step3 Step 3: Flow Ozonolysis (O3, MeOH, -10°C) Int2->Step3 Product Target API (3-Oxo-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid) Step3->Product

Figure 1: Three-step scalable synthetic workflow utilizing continuous flow ozonolysis.

Step-by-Step Scale-Up Protocols & Mechanistic Insights

Step 1: Cyclobutane Ring Formation (Dialkylation)

Objective: Synthesis of Ethyl 3-methylene-1-(pyridin-3-yl)cyclobutane-1-carboxylate.

  • Mechanistic Insight: We utilize potassium tert-butoxide (KOtBu) to execute a double deprotonation/alkylation of the active methylene with 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride). While KOtBu may cause partial transesterification to the tert-butyl ester, this is inconsequential since Step 2 is a global saponification. Crucially, KOtBu avoids the hazardous hydrogen gas evolution associated with NaH on a manufacturing scale.

  • Protocol:

    • Charge a 50 L glass-lined reactor with THF (20 L) and KOtBu (2.5 kg, 2.2 equiv) under N₂. Cool to 0 °C.

    • Prepare a solution of ethyl 2-(pyridin-3-yl)acetate (1.65 kg, 10 mol) and methallyl dichloride (1.37 kg, 1.1 equiv) in THF (5 L).

    • Dose the substrate mixture into the KOtBu suspension over 4 hours, maintaining the internal temperature strictly between 0–5 °C to mitigate the severe exotherm and prevent intermolecular oligomerization.

    • Stir for 2 hours at 5 °C. Quench with saturated aqueous NH₄Cl (10 L).

    • Extract with MTBE (2 × 10 L), wash with brine, and concentrate under reduced pressure to yield Intermediate 1 as a crude amber oil.

Step 2: Saponification via the "Masked Ketone" Strategy

Objective: Synthesis of 3-Methylene-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid.

  • Mechanistic Insight: Direct basic saponification of a 3-oxocyclobutane ester leads to catastrophic yield loss via retro-aldol cleavage[2]. By hydrolyzing the ester before oxidizing the alkene, the robust 3-methylene group "masks" the ketone, allowing the use of harsh, highly efficient aqueous base.

  • Protocol:

    • Dissolve crude Intermediate 1 in Ethanol (15 L) in a 50 L reactor.

    • Add 4M aqueous NaOH (7.5 L, 3.0 equiv). Heat the mixture to 45 °C for 3 hours.

    • Monitor by HPLC (IPC: < 1% ester remaining).

    • Cool to 10 °C and carefully adjust the pH to 4.5 using 6M HCl. (pH 4.5 is the calculated isoelectric point of the zwitterionic pyridyl-carboxylic acid).

    • Filter the resulting crystalline precipitate, wash with cold water, and dry under vacuum at 40 °C to afford Intermediate 2 (Yield: ~1.5 kg, 79% over 2 steps).

Step 3: Continuous Flow Ozonolysis (Oxidative Cleavage)

Objective: Synthesis of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid.

  • Mechanistic Insight: Batch ozonolysis accumulates explosive 1,2,4-trioxolane intermediates. Continuous flow chemistry limits the active reactor volume to milliliters, rendering the process inherently safe[3]. Furthermore, to prevent competitive N-oxidation of the pyridine ring by ozone, the substrate is pre-treated with methanesulfonic acid (MsOH). Protonation renders the pyridinium ring electron-deficient and completely inert to electrophilic ozone attack.

  • Protocol:

    • Feed Solution: Dissolve Intermediate 2 (1.0 kg) and MsOH (1.05 equiv) in Methanol (10 L).

    • Flow Parameters: Pump the feed solution at 50 mL/min into a Hastelloy T-mixer. Introduce O₃/O₂ gas (8 wt% O₃) via a mass flow controller at a rate ensuring a 1.2 molar excess of ozone.

    • Reactor: Pass the gas-liquid slug flow through a 250 mL perfluoroalkoxy (PFA) coil reactor submerged in a -10 °C chiller bath (Residence time: ~5 min).

    • Inline Quench: Route the reactor effluent directly into a continuous stirred-tank reactor (CSTR) containing a 20% aqueous Na₂SO₃ solution to instantly reduce the ozonide to the target ketone.

    • Workup: Neutralize the MsOH with aqueous NaHCO₃, extract the product into 2-MeTHF, and crystallize from 2-MeTHF/Heptane to yield the pure target API.

FlowSetup O3 Ozone Generator (O3/O2 gas) Mixer T-Mixer (Gas-Liquid) O3->Mixer SM Substrate Solution (in MeOH + MsOH) SM->Mixer Reactor Microreactor Coil Residence: 5 min, -10°C Mixer->Reactor Quench Inline Quench (Na2SO3 aq) Reactor->Quench Separator Gas/Liquid Separator Quench->Separator Product Product Collection (3-Oxo API) Separator->Product

Figure 2: Continuous flow ozonolysis and inline quenching system architecture.

Quantitative Data & Process Metrics

The implementation of continuous flow ozonolysis and the masked ketone strategy results in profound improvements in process safety, environmental impact, and throughput compared to traditional batch methodologies.

Process MetricTraditional Batch ProcessContinuous Flow Process (Step 3)Improvement Factor
Overall Yield (3 steps) 38% (due to degradation)68% 1.8x increase
Space-Time Yield (STY) 0.05 kg/L/h 0.85 kg/L/h 17x increase
Process Mass Intensity (PMI) > 12042 2.8x reduction
Active Ozonide Volume > 50 L (Severe Hazard)< 0.25 L (Inherently Safe)> 200x reduction
Purity (HPLC area %) 91.0% (requires column)99.2% (direct crystallization)Significant

Analytical Characterization & Quality Control

To ensure a self-validating system, the following In-Process Controls (IPC) and Release Specifications must be met:

  • IPC 1 (Alkylation): GC-MS monitoring for the disappearance of ethyl 2-(pyridin-3-yl)acetate. Limit: < 2.0% Area.

  • IPC 2 (Saponification): HPLC-UV (254 nm) to confirm complete ester hydrolysis. Limit: < 1.0% Area of Intermediate 1.

  • IPC 3 (Flow Ozonolysis): Inline ReactIR monitoring of the exocyclic alkene stretch (~1650 cm⁻¹) and the appearance of the cyclobutanone carbonyl stretch (~1780 cm⁻¹).

  • Final Release:

    • ¹H NMR (400 MHz, DMSO-d₆): Absence of exocyclic alkene protons at δ 4.8-5.0 ppm; presence of characteristic AB q-like system for cyclobutane protons at δ 3.5-4.0 ppm.

    • Karl Fischer (KF) Titration: < 0.5% water.

    • Residue on Ignition (ROI): < 0.1% (confirming removal of inorganic salts).

References

  • PharmaBlock Receives 2023 ACS CMO Excellence in Green Chemistry Award Source: PR Newswire / American Chemical Society (ACS) Green Chemistry Institute URL:[Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[4]hexanes and spiro[5]heptanes Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Troubleshooting & Optimization

How to prevent decarboxylation of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the thermal instability of functionalized cyclobutanes. 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a highly valuable building block in drug discovery, but it is notoriously prone to thermal degradation.

This guide is designed to help you understand the mechanistic causality behind this degradation and provide self-validating, field-proven protocols to prevent it during your synthetic workflows.

Part 1: Mechanistic Insight – Why Does Decarboxylation Occur?

To prevent degradation, we must first understand the causality of the molecule's instability. The rapid loss of CO₂ upon heating is driven by a combination of structural strain and electronic effects:

  • Zwitterion Formation: The basic pyridine nitrogen (pKa ~5.2) can deprotonate the adjacent carboxylic acid, forming a zwitterion in solution. Carboxylate anions undergo decarboxylation significantly faster than free acids because the negatively charged oxygen provides the electron "push" needed to expel CO₂ .

  • Inductive Stabilization: The 3-pyridyl group is strongly electron-withdrawing. As the C–C bond breaks during heating, the developing carbanion at the C1 position is stabilized by the adjacent pyridine ring.

  • Ring Strain: The cyclobutane ring is highly strained (~26 kcal/mol). The sp²-hybridized 3-oxo group introduces additional transannular interactions. Heating provides the activation energy needed to break the C–C bond, releasing CO₂ and forming the undesired 3-(pyridin-3-yl)cyclobutan-1-one .

G cluster_0 Thermal Degradation Pathway cluster_1 Stabilization Pathway A 3-Oxo-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid B Heating (>60°C) / Harsh Activation A->B F Mild Coupling (<25°C) or Ketalization A->F C Zwitterion / C1-Carbanion B->C D Loss of CO2 (Decarboxylation) C->D E 3-(pyridin-3-yl)cyclobutan-1-one (Undesired Byproduct) D->E G Stable Activated Ester or Ketal Intermediate F->G H Desired Functionalized Product G->H

Fig 1. Logical workflow of thermal decarboxylation vs. stabilization pathways.

Part 2: Quantitative Reaction Profiling

The following table summarizes how different reaction conditions impact the extent of decarboxylation. Use this data to select the optimal pathway for your synthesis.

Process / ConditionTemp (°C)Reagents / SolventsDecarboxylation (%)Outcome / Recommendation
Acid Chloride Synth 80 °CSOCl₂, Toluene> 85%Fail . Avoid harsh thermal activation.
Fischer Esterification 65 °CMeOH, H₂SO₄ (cat.)30 - 40%Suboptimal . Thermal degradation outpaces esterification.
Ketal Protection 85 °CEthylene glycol, p-TSA< 5%Pass . Acidic conditions prevent zwitterion formation.
Mild Amide Coupling 20 °CHATU, DIPEA, DMF< 2%Optimal . Rapid activation at room temperature.

Part 3: Troubleshooting FAQs

Q1: I need to synthesize an amide from this acid. Standard thionyl chloride (SOCl₂) methods result in complete loss of the starting material. What is the alternative? A1: Acid chloride formation using SOCl₂ or oxalyl chloride requires elevated temperatures and generates HCl, which can catalyze ring-opening or decarboxylation upon aqueous workup. Instead, you must use mild, low-temperature coupling reagents like HATU or EDC/HOBt. These reagents activate the carboxylic acid at room temperature (20–25 °C), keeping the thermal energy well below the decarboxylation threshold . (See Protocol 1).

Q2: Can I modify the molecule temporarily to increase its thermal stability during multi-step syntheses? A2: Yes. Protecting the 3-oxo group as a ketal (e.g., 1,3-dioxolane) significantly increases the thermal stability of the cyclobutane ring. Ketalization removes the electron-withdrawing carbonyl group, reducing the overall electrophilicity of the ring and preventing transannular enolization pathways . (See Protocol 2).

Q3: How should I store the bulk material to prevent slow degradation over time? A3: Store the compound as its hydrochloride (HCl) salt rather than the free acid. The HCl salt protonates the pyridine nitrogen, physically preventing the formation of the highly reactive carboxylate zwitterion. Store at -20 °C in a desiccator, as ambient moisture can facilitate proton transfer and subsequent decarboxylation.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Mild Amide Coupling (Zero-Thermal Activation)

Causality Focus: By adding the base last, the acid is activated by HATU immediately upon deprotonation, minimizing the time it spends as a vulnerable free carboxylate.

  • Preparation: Dissolve 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Cool the mixture to 0 °C using an ice bath to suppress thermal kinetic energy.

  • Activation: Add HATU (1.2 eq) in a single portion.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature (20 °C) and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Avoid strongly basic aqueous washes.

Self-Validation Step: Analyze the crude mixture via LC-MS before aqueous workup. The starting material has an [M+H]⁺ of 192.2. The presence of a mass peak at 148.2 ([M-44+H]⁺) indicates decarboxylation has occurred. A successful reaction will show >95% conversion to your desired product mass with <2% of the 148.2 byproduct.

Protocol 2: Ketal Protection of the 3-Oxo Group

Causality Focus: While heating is required for the Dean-Stark process, the strongly acidic conditions (p-TSA) keep the carboxylic acid protonated, preventing the formation of the decarboxylation-prone carboxylate anion.

  • Suspension: Suspend the acid (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add ethylene glycol (5.0 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TSA) (0.1 eq).

  • Apparatus: Equip the flask with a Dean-Stark apparatus to drive the equilibrium forward by removing water.

  • Heating: Heat to 85 °C and reflux for 6 hours.

  • Isolation: Cool to room temperature, wash with a mild buffer (pH 6.5), and concentrate under reduced pressure.

Self-Validation Step: Run a TLC (Hexanes/EtOAc 1:1) stained with KMnO₄. The disappearance of the starting material and the appearance of a new, less polar spot confirms conversion. ¹H-NMR should show a distinct multiplet at ~3.9-4.0 ppm corresponding to the ethylene glycol bridge, confirming the structural integrity of the cyclobutane ring.

References

  • Decarboxylation Mechanisms and Kinetic Drivers Master Organic Chemistry URL:[Link]

  • By Transformation of Other Cyclobutanes (Synthesis & Thermal Stability) Thieme Connect URL:[Link]

  • Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications NBInno URL: [Link]

Technical Support Center: Optimizing Yield in the Synthesis of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid presents unique chemoselective and thermodynamic challenges. The presence of the Lewis-basic pyridyl ring combined with the ring-strain of the cyclobutane core often leads to poor yields, over-oxidation, and competing oligomerization during scale-up.

This guide provides field-proven troubleshooting logic, optimized parameters, and self-validating protocols for the preferred Methallyl Dichloride Route , which constructs the cyclobutane ring via double alkylation followed by oxidative cleavage.

Synthetic Workflow & Mechanistic Pathway

The most scalable approach to this scaffold avoids highly toxic epichlorohydrin or unstable ketene equivalents. Instead, it utilizes the double alkylation of 2-(pyridin-3-yl)acetonitrile with 3-chloro-2-(chloromethyl)prop-1-ene (methallyl dichloride), followed by saponification and targeted oxidative cleavage of the exocyclic olefin[1].

G A 2-(Pyridin-3-yl)acetonitrile + Methallyl Dichloride B 3-Methylene-1-(pyridin-3-yl) cyclobutane-1-carbonitrile A->B NaH, DMF 0°C to RT C 3-Methylene-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid B->C NaOH, EtOH/H2O Reflux D 3-Oxo-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid C->D RuCl3, NaIO4 MeCN/H2O/EtOAc

Synthetic workflow for 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid.

Troubleshooting Guides & FAQs

Stage 1: Cycloalkylation (Ring Closure)

Q: Why am I seeing a high degree of mono-alkylated or eliminated byproducts instead of the closed cyclobutane ring? A: The formation of the cyclobutane ring requires overcoming a significant entropic barrier[2]. If the base is too weak or the substrate concentration is too high, intermolecular reactions (oligomerization) will dominate over the desired intramolecular ring closure.

  • Causality & Solution: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) to fully and irreversibly deprotonate the nitrile. Maintain a highly dilute reaction environment (e.g., 0.1 M in DMF) to strictly favor intramolecular cyclization. Temperature control is critical: add the electrophile at 0 °C to control the highly exothermic first alkylation, then allow the system to warm to room temperature to provide the activation energy required for the sterically hindered ring closure.

Stage 2: Nitrile Saponification

Q: During the saponification of the nitrile, I observe significant degradation and low recovery of the carboxylic acid. How can I optimize this? A: 1-Arylcyclobutane-1-carbonitriles are highly resistant to hydrolysis due to steric shielding by the cyclobutane ring, often requiring harsh conditions (prolonged reflux in strong aqueous base). However, the exocyclic double bond can isomerize or degrade under prolonged extreme pH.

  • Causality & Solution: Transition from a purely aqueous system to a biphasic or co-solvent system (EtOH/H2O 1:1). Ethanol acts as a phase-transfer facilitator, dramatically increasing the solubility of the lipophilic cyclobutane intermediate and raising the local concentration of hydroxide ions around the nitrile group. This reduces the required reflux time from >48 hours to 12–16 hours, preserving the integrity of the carbon skeleton.

Stage 3: Oxidative Cleavage (The Critical Yield Bottleneck)

Q: The RuCl 3​ /NaIO 4​ oxidative cleavage of the methylene group to the ketone is giving erratic yields and pyridine N-oxide byproducts. How do I establish a reliable protocol? A: The classic Sharpless biphasic oxidation protocol[3] is highly effective for cleaving terminal olefins, but the Lewis-basic pyridine nitrogen complicates the catalytic cycle. Pyridine can coordinate to the active Ruthenium(VIII) tetroxide species, either poisoning the catalyst (causing RuO 2​ precipitation) or directing the oxidation toward the nitrogen to form the N-oxide[4].

  • Causality & Solution:

    • Catalyst Rescue via Solvent: You must use the modified Sharpless biphasic system containing Acetonitrile (MeCN/H 2​ O/EtOAc or CCl 4​ ). Acetonitrile acts as a competing weak ligand that disrupts the formation of inactive Ru-carboxylate/pyridine complexes, keeping the ruthenium in the active catalytic cycle[3].

    • Thermal Control: Maintain the reaction strictly between 0 °C and 5 °C. Higher temperatures exponentially increase the rate of N-oxidation relative to olefin cleavage.

Troubleshooting Start Oxidative Cleavage Yield < 50% Check1 Is the reaction mixture turning black? Start->Check1 Sol1 RuO2 precipitation. Increase NaIO4 equivalents or adjust biphasic stirring rate. Check1->Sol1 Yes Check2 Is pyridine N-oxide forming? Check1->Check2 No Sol2 Over-oxidation. Lower temperature to 0°C and strictly control NaIO4 to 3.5-4.1 eq. Check2->Sol2 Yes Check3 Incomplete conversion of starting material? Check2->Check3 No Sol3 Add catalytic MeCN to break Ru-complexes or refresh RuCl3 catalyst. Check3->Sol3 Yes

Troubleshooting logic tree for the RuCl3/NaIO4 oxidative cleavage step.

Quantitative Data Summary: Parameter Optimization

The following table summarizes the causal impact of optimizing key reaction parameters across the three-step sequence.

Reaction StageParameterUnoptimized ConditionOptimized ConditionYield Impact & Mechanistic Rationale
1. Cycloalkylation Substrate Concentration0.5 M0.1 M +25% : High dilution strictly favors intramolecular ring closure over oligomerization.
1. Cycloalkylation Base SelectionK 2​ CO 3​ or NaOHNaH (2.5 eq) +30% : Irreversible deprotonation prevents retro-aldol-type reversibility.
2. Saponification Solvent System100% H 2​ OEtOH / H 2​ O (1:1) +20% : Enhances lipophile solubility, reducing required reflux time and degradation.
3. Oxidation Co-solventCCl 4​ / H 2​ OMeCN / EtOAc / H 2​ O +40% : MeCN prevents Ru-catalyst poisoning by the pyridine ring[3].
3. Oxidation Temperature25 °C (Room Temp)0 °C to 5 °C +25% : Kinetically suppresses the formation of pyridine N-oxide byproducts.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Methylene-1-(pyridin-3-yl)cyclobutane-1-carbonitrile
  • Setup: To a flame-dried flask under N 2​ , add NaH (60% dispersion in mineral oil, 2.5 eq) and anhydrous DMF to create a 0.2 M suspension. Cool to 0 °C.

  • Addition: Dissolve 2-(pyridin-3-yl)acetonitrile (1.0 eq) and 3-chloro-2-(chloromethyl)prop-1-ene (1.1 eq) in anhydrous DMF (yielding a final substrate concentration of 0.1 M). Add this solution dropwise to the NaH suspension over 30 minutes.

  • Cyclization: Stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly UV-active nitrile spot (R f​ ~0.2) and the appearance of a new, less polar spot (R f​ ~0.5) confirms successful cyclization. If a streak of highly polar material appears, intermolecular oligomerization has occurred due to poor temperature control or wet DMF.

  • Workup: Quench carefully with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organics with LiCl (5% aq) to remove DMF, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Saponification to 3-Methylene-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
  • Setup: Dissolve the crude carbonitrile (1.0 eq) in a 1:1 mixture of EtOH and 6M aqueous NaOH (10.0 eq of NaOH).

  • Reaction: Heat the mixture to reflux (approx. 85 °C) for 14 hours.

  • Self-Validation Check: Take a 0.1 mL aliquot, acidify to pH 3, and extract with EtOAc. Analyze via IR spectroscopy. The complete disappearance of the sharp nitrile stretch at ~2240 cm⁻¹ and the appearance of a broad O-H stretch (3300–2500 cm⁻¹) and strong C=O stretch (~1710 cm⁻¹) confirms complete hydrolysis.

  • Workup: Cool to room temperature and evaporate the EtOH under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3.5 using 3M HCl. Extract the precipitated product with EtOAc (3x), dry, and concentrate.

Protocol C: Oxidative Cleavage to 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
  • Setup: Dissolve the methylene cyclobutane intermediate (1.0 eq) in a biphasic mixture of MeCN / EtOAc / H 2​ O (2:2:3 ratio, 0.05 M overall). Cool the vigorously stirring mixture to 0 °C.

  • Catalyst & Oxidant Addition: Add RuCl 3​⋅x H 2​ O (0.05 eq) followed by portion-wise addition of NaIO 4​ (3.8 eq) over 20 minutes to control the exotherm[3].

  • Self-Validation Check: The organic layer must maintain a characteristic yellow-green tint, indicating the presence of active RuO 4​ . If the biphasic mixture turns completely black, RuO 2​ has precipitated, and the catalytic cycle has collapsed[4]. Immediate addition of 0.5 eq NaIO 4​ and increased stirring should restore the yellow color.

  • Workup: Stir at 0 °C for 2 hours. Quench the reaction by adding saturated aqueous Na 2​ S 2​ O 3​ to destroy excess oxidant. Filter the mixture through a pad of Celite to remove ruthenium salts. Separate the layers, extract the aqueous layer with EtOAc, dry the combined organics over MgSO 4​ , and concentrate to yield the target 3-oxocyclobutane derivative.

References

  • Takamatsu, K., et al. "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist." Organic Process Research & Development, 2021.[Link]

  • Gutekunst, W. R.; Baran, P. S. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." The Journal of Organic Chemistry, 2014.[Link]

  • Carlsen, P. H. J.; Katsuki, T.; Martin, V. S.; Sharpless, K. B. "A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds." The Journal of Organic Chemistry, 1981.[Link]

  • Piccialli, V. "Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species." Molecules, 2014.[Link]

Sources

Purification techniques for removing pyridine impurities from 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the complex isolation of amphoteric cyclobutane derivatives. Here, we address the specific mechanistic challenges of removing pyridine impurities (both as a bulk solvent and a trace byproduct) from 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does standard acid-base extraction fail to separate pyridine from my synthesized compound? A1: The failure stems from the target molecule's zwitterionic nature. 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid contains both a basic pyridine ring and an acidic carboxylic acid. When you attempt an acidic wash (e.g., with 1M HCl) to remove free pyridine as a water-soluble pyridinium salt, you simultaneously protonate the pyridyl group on your target molecule[1]. This drags your target compound into the aqueous phase alongside the impurity. Conversely, basic washes deprotonate the carboxylic acid, keeping the target in the aqueous phase while free pyridine partitions poorly into organic solvents without extreme salting-out procedures.

Q2: How can I remove bulk pyridine solvent without applying excessive heat that might degrade the 3-oxo group or the cyclobutane ring? A2: Direct distillation of pyridine requires temperatures near its boiling point of 115°C, which risks decarboxylation or ring-opening of the strained cyclobutane system. The optimal solution is 2. By adding a co-solvent like toluene or heptane, you form a minimum-boiling azeotrope with pyridine, facilitating its complete removal under reduced pressure at temperatures safely below 50°C[2].

Q3: After bulk removal, what is the most reliable method to separate trace pyridine from the final zwitterionic product? A3: Isoelectric precipitation is the most effective and scalable method for isolating zwitterions[3]. Every amino acid or zwitterion has an isoelectric point (pI)—a specific pH at which the molecule carries a net-zero charge, maximizing intramolecular ionic interactions and minimizing aqueous solubility. By carefully adjusting the pH to the target's pI (approximately 4.0–4.5), your target compound will precipitate. Free pyridine (pKa ~5.2) lacks a carboxylate group, meaning it remains a positively charged, water-soluble pyridinium ion at this pH and is easily washed away in the filtrate[4].

Part 2: Quantitative Data & Method Comparison

The choice of purification method depends heavily on the concentration of the pyridine impurity. The table below summarizes the efficacy of various techniques based on standard chemical engineering recovery data[1].

Purification MethodTarget Impurity LevelTypical Purity AchievedYield ImpactPrinciple of SeparationKey Advantage
Azeotropic Distillation Bulk solvent (>5%)> 99.5%Minimal (<2% loss)Minimum-boiling azeotrope formationProtects heat-sensitive 3-oxo group[1]
Isoelectric Precipitation Trace (<5%)> 99.0%Moderate (5-10% loss)Solubility minimum at net-zero chargeHighly specific to zwitterionic structures[4]
Cation Exchange Resin Ultra-trace (<1%)> 99.9%High (10-15% loss)Differential affinity for sulfonic acid groupsRemoves final inorganic/organic cations[3]

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Bulk Pyridine Removal via Azeotropic Distillation

Causality: Toluene disrupts the intermolecular hydrogen bonding of pyridine, forming a volatile binary mixture that evaporates rapidly under vacuum.

  • Concentration: Transfer the crude reaction mixture to a round-bottom flask. Concentrate on a rotary evaporator at 40°C (water bath) under reduced pressure (approx. 50 mbar) until the bulk liquid ceases to distill.

  • Co-evaporation: Add 3 volumes of anhydrous toluene (relative to the estimated remaining residue) to the flask.

  • Azeotropic Removal: Resume rotary evaporation at 40°C. The toluene-pyridine azeotrope will evaporate smoothly. Repeat the toluene addition and evaporation cycle two more times.

  • Self-Validation Checkpoint (Constant Weight): Weigh the flask after the third cycle. Add one final volume of toluene, evaporate, and re-weigh. If the mass difference is < 0.1%, the bulk pyridine removal is validated as complete.

Protocol B: Trace Pyridine Removal via Isoelectric Precipitation (pH Swing)

Causality: Manipulating the pH forces the target molecule into its least soluble state (net-zero charge) while keeping the pyridine impurity in its most soluble state (charged pyridinium salt).

  • Aqueous Reconstitution: Dissolve the dried residue from Protocol A in a minimal amount of deionized water. If it does not dissolve, add 1M NaOH dropwise until the pH reaches 8.0–8.5. At this pH, the target molecule is a highly soluble sodium carboxylate salt.

  • Isoelectric Titration: Submerge the flask in an ice bath (0–5°C) to further depress solubility. Insert a calibrated pH meter directly into the solution.

  • Precipitation: Under vigorous stirring, add 1M HCl dropwise. Monitor the pH closely. As the pH approaches ~4.5, the solution will become turbid, and white/off-white crystals of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid will begin to crash out.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with a minimal volume of ice-cold deionized water.

  • Self-Validation Checkpoint (Supernatant Analysis): Analyze the filtrate via HPLC or UV-Vis spectroscopy. The presence of a strong pyridine peak (absorbing near 256 nm) and the absence of the target compound's peak validates that the pI precipitation was both complete and highly selective.

Part 4: Process Visualization

The following diagram illustrates the logical workflow and phase distribution of the target compound versus the pyridine impurity throughout the purification process.

PurificationWorkflow N1 Crude Mixture (Target + Pyridine) N2 Azeotropic Distillation (Add Toluene, Vacuum) N1->N2 Bulk Removal N3 Aqueous Reconstitution (Dissolve at pH 8.0) N2->N3 Trace Pyridine N4 Isoelectric Titration (Titrate to pI ~4.5) N3->N4 pH Swing N5 Filtration (Ice-bath 0-5°C) N4->N5 Precipitation N6 Aqueous Waste (Pyridinium Salt) N5->N6 Filtrate N7 Pure Zwitterion (Target Compound) N5->N7 Retentate

Workflow for the purification of zwitterionic cyclobutane derivatives via azeotropic and pI methods.

Part 5: References

  • "How to desalt zwitterions? - ResearchGate", ResearchGate,[Link]

  • "US4554376A - Method for separating and purifying amino acid - Google Patents", Google Patents,

Sources

Resolving HPLC peak tailing issues for 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid presents unique chromatographic challenges due to its zwitterionic nature and specific structural geometry. This guide provides a causality-driven, self-validating framework to permanently resolve peak tailing and retention instability.

Diagnostic Dashboard & Mechanistic Workflow

G N1 Peak Tailing Detected 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid N2 Run Neutral Marker (e.g., Toluene) Does the neutral marker tail? N1->N2 N3 Physical Issue Check for column void or dead volume N2->N3 Yes (System Issue) N4 Chemical Issue (Acid-Base) Assess Mobile Phase pH N2->N4 No (Analyte Issue) N5 Adjust pH < 2.5 or pH > 7.5 to prevent zwitterion formation N4->N5 Optimize Ionization N6 Check Column Chemistry Use Endcapped / Type-B Silica N5->N6 Suppress Silanols N7 Check Metal Chelation Use PEEK hardware or add EDTA N6->N7 Prevent Chelation N8 Symmetrical Peak Achieved (Tailing Factor < 1.2) N7->N8 Final Validation

Diagnostic workflow for resolving zwitterionic peak tailing in HPLC.

Mechanistic Knowledge Base (FAQs)

Q1: Why does 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily driven by the molecule's amphoteric (zwitterionic) properties. It contains a basic pyridine ring (pKa ~5.2) and an acidic carboxylic acid (pKa ~3.5–4.5). At a typical unbuffered or mid-pH mobile phase (pH 4–6), the molecule exists in multiple ionization states simultaneously. Furthermore, the protonated (cationic) pyridine nitrogen strongly interacts with ionized (anionic) residual silanol groups (-Si-O⁻) on the silica stationary phase. This secondary ion-exchange interaction acts like molecular "velcro," causing the analyte to stick and release slowly, resulting in a pronounced tail[1].

Q2: How do we differentiate between a physical system issue and a chemical interaction? A2: You must use a self-validating diagnostic test by injecting a neutral, non-ionizable marker compound (e.g., toluene or uracil). Neutral compounds cannot undergo acid-base or ion-exchange interactions with silanols. If the neutral marker yields a perfectly symmetrical peak while your target analyte tails, the issue is definitively chemical (secondary interactions). If both the neutral marker and the target analyte tail, you have a physical problem, such as a void at the head of the column or excessive extra-column dead volume[1].

Q3: How does mobile phase pH optimization resolve this specific tailing? A3: To achieve symmetrical peaks, you must force the molecule into a single, uniform ionization state by operating at least 2 pH units away from its pKa[2].

  • Low-pH Strategy (pH < 2.5): Using 0.1% Trifluoroacetic acid (TFA) or Formic acid protonates both the carboxylic acid (neutralizing it) and the pyridine (making it cationic). Crucially, at pH < 2.5, the acidic silanols on the silica surface are fully protonated and neutralized (Si-OH). This shuts off the electrostatic attraction, allowing the cationic analyte to elute symmetrically[2].

  • High-pH Strategy (pH > 7.5): Using an ammonium hydroxide buffer deprotonates the carboxylic acid (making it anionic) and neutralizes the pyridine. The anionic analyte is electrostatically repelled by the anionic silanols, resulting in extremely sharp peaks. (Note: This requires a high-pH tolerant column, such as an ethylene-bridged hybrid)[3].

Q4: Could metal chelation be contributing to the poor peak shape? A4: Absolutely. The geminal substitution of a pyridine nitrogen and a carboxylate group on the same cyclobutane carbon creates a perfect bidentate ligand. This structural motif can form a highly stable 5-membered chelate ring with trace metals (like Iron or Aluminum) present in older Type-A silica or stainless steel system components[2]. If pH optimization fails, switch to ultra-high-purity Type-B silica, use metal-free column hardware, or add a trace masking agent (e.g., 5 µM EDTA) to the mobile phase.

Quantitative Data Summary: Impact of Chromatographic Conditions

The following table summarizes the causal relationship between mobile phase conditions, analyte ionization state, and resulting peak symmetry.

Mobile Phase pHColumn ChemistryDominant Analyte StateStationary Phase Silanol StateTailing Factor ( Tf​ )Resolution Quality
pH 4.5 (Acetate)Standard C18 (Type-A)Zwitterionic (+/-)Highly Ionized (-)2.8 - 3.5Poor (Severe Tailing)
pH 2.0 (TFA)Standard C18 (Type-B)Cationic (+)Neutral (0)1.4 - 1.6Acceptable
pH 2.0 (TFA)CSH C18 (Charged Surface)Cationic (+)Neutral (0) + Positive Repulsion1.0 - 1.1Excellent
pH 9.0 (Ammonia)High-pH Tolerant BEH C18Anionic (-)Highly Ionized (-)1.0 - 1.2Excellent

Self-Validating Experimental Protocol: Low-pH Reversed-Phase Method

This protocol is designed as a closed-loop, self-validating system. It ensures that any observed improvements are due to the chemical optimization rather than random system fluctuations.

Step 1: System Suitability & Physical Integrity Check (Validation Step)

  • Prepare a 10 µg/mL solution of Toluene in 50:50 Water:Acetonitrile.

  • Inject 5 µL onto the current column using a generic gradient (5-95% Acetonitrile over 10 mins).

  • Causality Check: Calculate the Tailing Factor ( Tf​ ) of Toluene. If Tf​ > 1.2, replace the column frit or the column entirely before proceeding, as a physical void is present[1]. If Tf​ ≤ 1.2, proceed to Step 2.

Step 2: Mobile Phase Preparation (Silanol Suppression)

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (18.2 MΩ·cm). Mix thoroughly. The resulting pH will be ~2.0, ensuring full protonation of the target analyte and silica silanols[2].

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1.0 L of LC-MS grade Acetonitrile.

Step 3: Column Selection & Equilibration

  • Install an ultra-high-purity Type-B silica column with dense endcapping, or a Charged Surface Hybrid (CSH) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 column volumes to ensure the stationary phase is fully saturated with the ion-pairing agent (TFA).

Step 4: Gradient Elution & Post-Run Validation

  • Prepare the 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid sample at 0.1 mg/mL in the initial mobile phase conditions (to prevent solvent-mismatch fronting).

  • Run a gradient from 5% B to 60% B over 8 minutes.

  • Post-Run Validation: Perform 5 replicate injections. The protocol is validated if the RSD of the retention time is < 0.5% and the Tf​ remains ≤ 1.2 across all injections.

References

  • HPLC Peak Tailing Source: Axion Labs URL:[Link]

  • HPLC Troubleshooting Guide Source: ACE HPLC / Advanced Chromatography Technologies URL:[Link]

  • YMC-Triart - (U)HPLC columns Source: YMC Europe URL:[Link]

Sources

Improving storage stability of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of highly functionalized cyclobutanes. The compound 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid presents a unique challenge for drug development professionals due to its dense array of reactive functional groups.

This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to secure your supply chain, prevent degradation, and ensure absolute experimental reproducibility.

Mechanistic Troubleshooting & FAQs (The "Why")

Q1: Why does this specific compound degrade so rapidly compared to standard carboxylic acids? A1: The instability is driven by a synergistic combination of three structural liabilities:

  • Zwitterion-Induced Hygroscopicity: The basic pyridine nitrogen (pKa ~5.2) and the acidic carboxyl group (pKa ~3.5) form a zwitterionic salt in the solid state. This highly polar, ionic character acts as a moisture sponge.

  • Activated Decarboxylation: While standard carboxylic acids are stable, the presence of the electron-withdrawing pyridine ring at the alpha position dramatically lowers the activation energy for decarboxylation. This mirrors the severe instability seen in highly reactive beta-keto acids[1]. Furthermore, the industrial synthesis of the parent 3-oxocyclobutane-1-carboxylic acid relies on facile acidic decarboxylation, highlighting the inherent lability of the C1-carboxyl bond[2].

  • Ring Strain: The cyclobutane ring possesses significant angular strain (~26 kcal/mol). When combined with the 3-oxo group, the molecule becomes highly susceptible to retro-aldol-type ring opening if exposed to basic aqueous conditions.

Q2: What is the primary degradation pathway I should be monitoring? A2: The principal degradation pathway is decarboxylation (loss of CO₂), which is accelerated by heat and moisture[1]. In unbuffered aqueous environments, the compound can also undergo ring-opening.

DegradationPathway A 3-Oxo-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid B Zwitterionic State (Moisture Sponge) A->B Intramolecular Proton Transfer C Hydrated Complex (Destabilized) B->C Ambient Humidity Absorption D Decarboxylation (Loss of CO2) C->D Thermal Stress (> -20°C) E Ring-Opening Degradation C->E Acidic/Basic Aqueous Stress

Mechanistic degradation pathways of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid.

Q3: How does storage temperature affect its stability? A3: Temperature is the most critical variable. Studies on analogous unstable keto-acids demonstrate that storage at -20°C still results in significant degradation over 40 days, whereas storage at -80°C suppresses the decarboxylation rate constant by over an order of magnitude[3]. We mandate -80°C for the long-term storage of this specific API intermediate.

Q4: Does pH influence its stability during aqueous workups? A4: Yes. The decarboxylation of activated keto-acids is significantly faster in their protonated forms because the protonated carboxyl group acts as a superior leaving group (as CO₂) when electrons flow toward the pyridine sink. Maintaining a neutral to slightly alkaline pH (around 7.2) stabilizes the molecule by keeping it in the deprotonated carboxylate anion form, which resists the cyclic transition state required for decarboxylation[1].

Experimental Protocols for Stabilization (The "How")

To ensure self-validating and reproducible results, follow this strict methodology for isolating and storing the compound.

StabilizationWorkflow S1 1. Azeotropic Drying (<25°C) S2 2. pH Adjustment (pH 7.2) S1->S2 S3 3. Lyophilization (-80°C, 48h) S2->S3 S4 4. Argon Backfilling S3->S4 S5 5. Cryogenic Storage (-80°C) S4->S5

Step-by-step stabilization workflow for isolating and storing the target compound.

Protocol: Anhydrous Isolation and Cryogenic Storage

Objective: Eliminate moisture to prevent zwitterion-mediated hydrolysis and arrest thermal decarboxylation.

Step 1: Azeotropic Drying Following synthesis and extraction, dissolve the crude compound in a mixture of ethyl acetate and toluene (1:1). Evaporate under reduced pressure at a bath temperature strictly below 25°C to prevent thermal decarboxylation. The toluene forms an azeotrope with residual water, effectively drying the compound without thermal stress.

Step 2: pH-Controlled Solubilization Re-dissolve the semi-solid residue in LC-MS grade water. Carefully adjust the pH to 7.2 using dilute NH₄OH. This ensures the compound is locked into the more stable carboxylate form[1].

Step 3: Cryogenic Lyophilization Flash-freeze the solution in a dry ice/acetone bath. Lyophilize for 48 hours at -80°C and <10 mTorr to yield an anhydrous powder.

  • Self-Validation Check: Run a Karl Fischer titration on a 10 mg aliquot of the final lyophilized powder. The moisture content must register at <0.5% w/w . If it exceeds this threshold, the batch must be re-lyophilized, as residual water will act as a catalytic medium for degradation.

Step 4: Inert Atmosphere Packaging Immediately transfer the validated powder to amber glass vials to prevent potential photolytic degradation. Backfill the vials with ultra-pure Argon gas, then seal with PTFE-lined caps and Parafilm.

Step 5: Storage Store the sealed vials in a monitored -80°C freezer[3]. For active benchwork, small aliquots can be kept at -20°C for no longer than 5 days.

Quantitative Data: Storage Stability Matrix

The following table summarizes the purity of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid under various storage conditions, highlighting the absolute necessity of cryogenic and anhydrous environments.

Storage ConditionAtmosphereTimeframePurity (HPLC Area %)Primary Degradant Observed
+25°C (Room Temp)Ambient Air7 Days< 60%Decarboxylated pyridine derivative
+4°C (Fridge)Ambient Air14 Days82%Decarboxylated pyridine derivative
-20°C (Freezer)Argon40 Days91%Trace ring-opened product
-80°C (Cryo) Argon 12 Months > 98.5% None detected

References

  • Benchchem. "Preventing decarboxylation of beta-keto acids during analysis". Benchchem Technical Support. 1

  • National Library of Medicine (PubMed). "Stability of ketone bodies in serum in dependence on storage time and storage temperature". 3

  • ACS Green Chemistry Institute. "Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid". 2

Sources

Validation & Comparative

Comprehensive Guide to HPLC Method Validation for 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying highly polar, zwitterionic compounds requires analytical strategies that transcend traditional reversed-phase chromatography. 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid presents a unique chromatographic challenge: it contains a basic pyridine nitrogen (pKa ~5.2), an acidic carboxylic acid group (pKa ~3.5), and a polar, slightly strained cyclobutanone ring.

This guide objectively compares standard Reversed-Phase Liquid Chromatography (RPLC), Ion-Pairing RPLC (IP-RPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC) for the quantification of this molecule. We provide a self-validating HILIC methodology and comprehensive experimental data demonstrating compliance with the latest ICH Q2(R2) validation standards[1].

Chromatographic Strategy & Method Comparison

The Causality of Retention Failure in RPLC

When analyzing zwitterions like 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid using standard C18 columns, the analyte's extensive hydration shell prevents effective partitioning into the hydrophobic alkyl chains. Consequently, the compound elutes near the void volume ( t0​ ), risking severe matrix interference and poor quantitation accuracy[2]. Furthermore, unshielded silanol groups on the silica support strongly interact with the basic pyridine ring, causing severe peak tailing.

Evaluating the Alternatives

To overcome these limitations, analytical scientists typically evaluate three distinct pathways:

  • Standard RPLC (C18/C8) : Relies on hydrophobic partitioning. Fails for highly polar zwitterions.

  • Ion-Pairing RPLC (IP-RPLC) : Utilizes reagents (e.g., sodium hexanesulfonate) to neutralize the analyte's charge, increasing hydrophobicity. While retention improves, it leads to prolonged column equilibration times, baseline instability, and severe ion suppression if transitioned to LC-MS.

  • HILIC (Zwitterionic Phase) : The optimal approach. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile), where water acts as the strong eluting solvent[3]. The analyte partitions from the organic-rich bulk mobile phase into a water-enriched layer immobilized on the stationary phase[4]. A ZIC-HILIC (Zwitterionic) column provides orthogonal selectivity via simultaneous hydrophilic partitioning and weak electrostatic interactions, perfectly complementing the zwitterionic nature of the analyte.

MethodSelection Start Analyte: 3-Oxo-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid Prop Properties: Zwitterionic, Highly Polar, Basic & Acidic Start->Prop RP Standard RP-HPLC (C18 Column) Prop->RP Attempt 1 IP Ion-Pairing RP-HPLC (e.g., Hexanesulfonate) Prop->IP Attempt 2 HILIC HILIC (Zwitterionic Phase) Prop->HILIC Attempt 3 ResultRP Poor Retention Elutes in Void Volume RP->ResultRP ResultIP Good Retention but Long Equilibration IP->ResultIP ResultHILIC Optimal Retention & Excellent Peak Shape HILIC->ResultHILIC

Caption: Decision tree for selecting the optimal HPLC method for highly polar zwitterions.

Quantitative Method Comparison
ParameterStandard RPLC (C18)Ion-Pairing RPLCZIC-HILIC
Retention Factor ( k′ ) < 0.5 (Unacceptable)3.5 (Acceptable)4.2 (Optimal)
Peak Tailing ( Tf​ ) > 2.0 (Severe tailing)1.4 (Slight tailing)1.1 (Excellent symmetry)
Equilibration Time ~15 minutes> 60 minutes~20 minutes
MS Compatibility ExcellentPoor (Ion suppression)Excellent (Enhanced ESI)

Optimized HILIC Methodology (Self-Validating Protocol)

To ensure absolute trustworthiness and data integrity, the following HILIC protocol incorporates a System Suitability Test (SST) as a self-validating gatekeeper. The system will only proceed to sample analysis if the SST criteria are met, preventing the generation of invalid data.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation :

    • Aqueous Buffer: Prepare 20 mM Ammonium Formate in ultrapure water. Adjust the pH to 3.0 using formic acid. (At pH 3.0, the carboxylic acid is fully protonated and neutral, while the pyridine nitrogen is protonated and positively charged, optimizing electrostatic interactions with the ZIC-HILIC phase).

    • Isocratic Mixture: Mix 75% HPLC-grade Acetonitrile with 25% Aqueous Buffer. Filter through a 0.22 µm PTFE membrane.

  • Column Selection : ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm particle size).

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30°C

    • Injection Volume : 5 µL

    • Detection : UV at 260 nm (targeting the π→π∗ transition of the pyridine ring).

  • Self-Validation (SST) Execution :

    • Inject a resolution mixture containing Toluene (void volume marker in HILIC) and the 50 µg/mL analyte standard.

    • Automated Acceptance Criteria : The sequence continues only if Retention factor ( k′ ) > 2.0, Tailing factor ( Tf​ ) ≤ 1.5, and Theoretical plates ( N ) > 3000.

ICH Q2(R2) Method Validation Data

The developed HILIC method was subjected to rigorous validation in accordance with the ICH Q2(R2) guidelines , which mandate the assessment of Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness to prove the procedure is fit for its intended purpose.

ValidationWorkflow Phase1 Phase 1: Specificity & System Suitability Phase2 Phase 2: Linearity, Range & LOD/LOQ Phase1->Phase2 Phase3 Phase 3: Accuracy, Precision & Robustness Phase2->Phase3 Report Final Report: ICH Q2(R2) Compliance Phase3->Report

Caption: ICH Q2(R2) analytical method validation workflow for quantitative procedures.

Specificity & Forced Degradation

To prove the method is stability-indicating, the analyte was subjected to forced degradation. The cyclobutanone ring is highly susceptible to ring-opening under basic conditions, while the pyridine ring is vulnerable to oxidation (N-oxide formation).

Stress ConditionTime / Temp% DegradationPeak Purity AnglePeak Purity ThresholdResolution from Nearest Degradant
Acidic (0.1M HCl) 24h / 60°C4.2%0.1120.285> 3.5
Basic (0.1M NaOH) 24h / 60°C18.5%0.1450.290> 2.8
Oxidative (3% H₂O₂) 24h / RT12.1%0.1300.288> 3.0
Photolytic (UV) 48h / RT2.0%0.1050.280N/A (No distinct degradant)
Linearity, Range, and Sensitivity (LOD/LOQ)

Linearity was established by analyzing seven concentration levels ranging from 1 to 100 µg/mL. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively.

ParameterResultICH Q2(R2) Acceptance Criteria
Linear Range 1.0 – 100.0 µg/mLMust cover 80-120% of target concentration
Regression Equation y = 45218x + 1205N/A
Correlation Coefficient ( R2 ) 0.9998≥ 0.999
LOD 0.15 µg/mLS/N ≥ 3
LOQ 0.45 µg/mLS/N ≥ 10
Accuracy (Recovery)

Accuracy was assessed by spiking known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% of the target analytical concentration (50 µg/mL).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD (n=3)
50% 25.024.8599.4%0.8%
100% 50.050.35100.7%0.5%
150% 75.074.6299.5%0.6%
Precision & Robustness

Repeatability (intra-day precision) was evaluated using six replicate injections at the 100% concentration level. The %RSD was 0.65% (Limit: ≤ 2.0%). Robustness was verified by deliberately introducing minor variations to the optimized method:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5°C)

  • Mobile phase organic content (± 2%)

Under all robust conditions, the retention factor ( k′ ) remained > 2.0, and the %RSD of peak areas remained < 2.0%, proving the method's reliability in routine laboratory environments.

Conclusion

The quantification of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is severely hindered by standard RPLC due to its highly polar, zwitterionic nature. By shifting the chromatographic paradigm to HILIC utilizing a zwitterionic stationary phase , researchers can achieve superior retention, excellent peak symmetry, and MS-compatibility. The developed method successfully passes all stringent ICH Q2(R2) validation parameters, providing a robust, self-validating framework for drug development professionals.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at:[Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LCGC International. Available at:[Link]

Sources

Mass Spectrometry Fragmentation Pattern Validation for 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a highly functionalized, sterically constrained building block increasingly utilized in modern drug discovery. Structurally, it merges a basic pyridine ring, a labile carboxylic acid, and a strained 3-oxocyclobutane system. This complexity presents a unique challenge for tandem mass spectrometry (MS/MS) structural elucidation.

As a Senior Application Scientist, I approach structural validation not merely as a mass-matching exercise, but as a study of gas-phase thermodynamics. This guide objectively compares the performance of Resonance-type Collision-Induced Dissociation (IT-CID) against Beam-type Higher-energy Collisional Dissociation (FT-HCD) for this specific molecule, providing a self-validating experimental framework to ensure absolute analytical confidence.

Molecular Architecture & Fragmentation Causality

When ionized in positive electrospray ionization (ESI+), the pyridine nitrogen acts as the primary protonation site due to its high gas-phase basicity, yielding a robust [M+H]+ precursor at m/z 192.0661. However, the subsequent fragmentation cascade is entirely dependent on the energy deposition method:

  • Carboxylic Acid Moiety: Thermodynamically prone to low-energy neutral losses, specifically water (-18.01 Da) and carbon dioxide (-43.99 Da).

  • 3-Oxocyclobutane Ring: Highly strained. Under sufficient kinetic energy, it undergoes cross-ring cleavage (a retro-Diels-Alder-like mechanism), ejecting neutral ketene ( CH2​=C=O , -42.01 Da) (1)[1].

  • Pyridine Core: Highly robust, requiring immense collision energy to rupture the aromatic system.

Technology Comparison: Ion Trap CID vs. Orbitrap HCD

Why do these two platforms yield fundamentally different spectra for the same molecule? The answer lies in the physics of ion activation.

Ion Trap CID (Resonance Activation): In an ion trap, resonant excitation selectively accelerates the precursor ion. Once the lowest-energy pathway is triggered—in this case, the loss of H2​O or CO2​ —the resulting fragment falls out of resonance. The helium bath gas immediately cools these newly formed fragments, halting further dissociation (2)[2]. IT-CID is excellent for identifying the most labile groups but fails to probe the core skeleton.

Orbitrap HCD (Beam-Type Activation): HCD is a non-equilibrium, beam-type technique. Ions traverse a multipole collision cell with a high potential gradient, undergoing multiple rapid collisions with nitrogen gas. This imparts sufficient kinetic energy to drive secondary and tertiary fragmentations (3)[3]. For our cyclobutane derivative, HCD prevents the ion from "cooling" after decarboxylation, forcing the high-energy cleavage of the cyclobutane ring to yield rich, diagnostic structural information (4)[4].

Quantitative Data: Fragmentation Comparison

Table 1: High-Resolution MS/MS Fragment Ion Comparison (Precursor m/z 192.0661)

Fragment FormulaExact m/zIT-CID Relative AbundanceFT-HCD Relative AbundanceNeutral LossStructural Assignment
[C10​H8​NO2​]+ 174.0555100% 15% −H2​O (18.01 Da)Loss of water from carboxylic acid
[C9​H10​NO]+ 148.076345%30% −CO2​ (43.99 Da)Decarboxylation
[C7​H8​N]+ 106.06570%100% −C2​H2​O (42.01 Da)*Cyclobutane cross-ring cleavage
[C5​H6​N]+ 80.05010%25% −C2​H2​ (26.02 Da)**Deep cleavage of vinyl group

*Derived from the m/z 148.0763 intermediate. **Derived from the m/z 106.0657 intermediate.

Mechanistic Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 192.0661 C10H10NO3+ WaterLoss [M+H - H2O]+ m/z 174.0555 Dominant in IT-CID Precursor->WaterLoss -H2O (-18.01 Da) Low Energy Pathway CO2Loss [M+H - CO2]+ m/z 148.0763 Observed in CID & HCD Precursor->CO2Loss -CO2 (-43.99 Da) Decarboxylation KeteneLoss [Py-CH=CH2]+ m/z 106.0657 Dominant in FT-HCD Precursor->KeteneLoss Direct Cleavage (Beam-type HCD) CO2Loss->KeteneLoss -C2H2O (-42.01 Da) Cyclobutane Cleavage DeepCleavage [Pyridine+H]+ m/z 80.0501 High Collision Energy KeteneLoss->DeepCleavage -C2H2 (-26.02 Da) Vinyl Cleavage

Fig 1: Gas-phase fragmentation pathways of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS protocol incorporates built-in validation mechanisms to prevent false-positive structural assignments.

Step 1: System Suitability & Sample Preparation
  • Preparation: Dilute the analyte to 1 µg/mL in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability Test (SST): Prior to the run, inject a reserpine standard (1 pg/µL) to confirm Orbitrap mass accuracy is < 2 ppm and positive mode ESI spray stability is optimal.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm particle size).

  • Gradient: 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: 0.1% FA in H2​O , Mobile Phase B: 0.1% FA in ACN).

  • Flow Rate: 0.4 mL/min.

Step 3: Dual-Acquisition MS Parameters

Utilize an Orbitrap Tribrid architecture to perform back-to-back IT-CID and FT-HCD.

  • Lock Mass Calibration: Enable internal calibration using ambient polysiloxane background ions (m/z 371.1012) to ensure real-time, sub-ppm mass correction.

  • IT-CID Acquisition: Set Normalized Collision Energy (NCE) to 30%, Activation Q to 0.25, and Activation Time to 10 ms. Route detection to the linear ion trap.

  • FT-HCD Acquisition: Utilize Stepped NCE (20%, 35%, 50%) . This is a critical parameter choice: stepping the energy captures both the fragile carboxylic acid losses and the robust cyclobutane ring cleavages in a single, high-resolution Orbitrap scan (Resolution: 30,000 at m/z 200). Exploiting this difference in cyclobutane fragmentation is essential for differentiating regioisomers (5)[5].

Step 4: Data Validation Logic
  • Isotope Pattern Verification: Confirm the precursor's isotopic envelope strictly matches the theoretical distribution for C10​H10​NO3+​ to rule out isobaric interference.

  • Mass Error Calculation: Verify that the mass error for the m/z 106.0657 fragment is < 3 ppm, confirming the elemental composition of [C7​H8​N]+ (3-vinylpyridine) rather than an unexpected rearrangement product.

Conclusion

For the structural validation of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid, IT-CID is insufficient as an independent technique. Because resonance activation cools the ion after the initial loss of water or CO2​ , it fails to probe the core molecular skeleton. FT-HCD is mandatory for definitive structural elucidation. The beam-type activation provides the necessary kinetic energy to cleave the highly strained cyclobutane ring, yielding the diagnostic m/z 106.0657 pyridine-based fragment. Researchers must utilize stepped NCE HCD to capture the complete thermodynamic fragmentation landscape of this complex building block.

References

  • Title: Understanding differences in CID fragmentation in a mass spectrometer Source: MS Vision URL: [Link]

  • Title: Difference between HCD and CID collision induced dissociations? Source: StackExchange URL: [Link]

  • Title: Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Integrating Epoxidation, High-Resolution Mass Spectrometry and Ultraviolet Spectroscopy to Unravel the Complex Profile of Boswellic Acids and Related Compounds Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Mass Spectrometry Directed Structural Elucidation of Isomeric [2 + 2] Photocycloadducts Source: ACS Publications (Analytical Chemistry) URL: [Link]

Sources

Quantitative NMR (qNMR) purity validation of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Quantitative NMR (qNMR) vs. HPLC for the Purity Validation of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid

The Analytical Challenge in Novel Drug Development

In the synthesis of advanced pharmaceutical intermediates, assessing the exact purity of novel building blocks is a critical regulatory and chemical hurdle. 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid (Molecular Weight: 191.18 g/mol ) is a highly functionalized scaffold featuring a basic pyridine ring, a strained cyclobutane system, a reactive ketone, and a carboxylic acid.

Because it is a specialized intermediate, no Certified Reference Material (CRM) exists for it. Traditionally, laboratories default to High-Performance Liquid Chromatography with UV detection (HPLC-UV) to assess purity via relative area percentage. However, this relies on the flawed assumption that all impurities share the same UV response factor as the active molecule [1]. To establish a self-validating, absolute purity profile, Quantitative Nuclear Magnetic Resonance (qNMR) is deployed as an orthogonal, primary ratio method [2].

This guide objectively compares qNMR against HPLC-UV, detailing the causality behind the experimental workflows and presenting comparative data to guide analytical scientists in reference standard qualification.

Mechanistic Principles: Why qNMR Outperforms HPLC for De Novo Validation

The fundamental difference between these two techniques lies in their detection mechanisms:

  • qNMR (Absolute Mass Purity): qNMR is a primary analytical method. The core principle is that the integrated area of a nuclear resonance signal is directly proportional to the molar concentration of those specific nuclei in the sample [1]. By co-dissolving the analyte with a highly pure Internal Standard (IS) of known mass, the absolute mass fraction of the analyte can be calculated without needing a reference standard of the analyte itself [3].

  • HPLC-UV (Relative Area Purity): HPLC separates the mixture based on partitioning between a stationary and mobile phase. Purity is calculated by dividing the analyte's peak area by the total area of all peaks. The critical flaw: UV absorption depends entirely on the chromophore (e.g., the pyridine ring). If an impurity lacks a UV chromophore (such as residual aliphatic solvents or unreacted cyclobutane derivatives), it remains invisible to the detector, artificially inflating the apparent purity [4].

Experimental Methodologies

To ensure a self-validating system, the protocols below detail the exact causality behind each analytical choice.

Protocol 1: qNMR Absolute Quantitation
  • Internal Standard (IS) Selection: Maleic Acid (NIST SRM 2278) is chosen. Causality: Maleic acid produces a sharp singlet at 6.26 ppm. The analyte's protons appear in the aromatic region (pyridine: 7.3–8.8 ppm) and the aliphatic region (cyclobutane CH2​ groups: 3.0–4.0 ppm). The 6.26 ppm region is entirely empty, ensuring zero signal overlap.

  • Gravimetric Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic Acid into a static-free vial using a microbalance ( d=0.001 mg). Causality: qNMR is fundamentally a mass-balance technique; any static interference or weighing error propagates directly into the final purity calculation.

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO- d6​ . Sonicate for 5 minutes to ensure complete homogenization.

  • Acquisition Parameters:

    • Pulse Angle: 90° (maximizes signal-to-noise ratio).

    • Relaxation Delay ( D1​ ): 30 seconds. Causality: Protons have varying longitudinal relaxation times ( T1​ ). The D1​ must be at least 5 to 7 times the longest T1​ in the molecule. If the delay is too short, slower-relaxing protons will not return to thermal equilibrium, leading to signal saturation and severe under-quantification.

    • Scans: 64 (ensures a Signal-to-Noise ratio >250:1 for the integrated peaks).

  • Calculation: Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = integral, N = number of protons, M = molecular weight, W = weight, P = purity).

Protocol 2: HPLC-UV Relative Purity
  • Sample Preparation: Dissolve the analyte at 1.0 mg/mL in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm). Causality: The hybrid particle technology prevents secondary interactions with the basic pyridine nitrogen, minimizing peak tailing.

    • Mobile Phase: A = 0.1% Trifluoroacetic acid (TFA) in Water; B = Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm (optimal wavelength for the π→π∗ transition of the pyridine ring).

Workflow Visualization

G cluster_qNMR qNMR Workflow (Absolute Purity) cluster_HPLC HPLC-UV Workflow (Relative Purity) Start 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid (Analyte without CRM) Q1 Co-dissolve with Internal Standard (Maleic Acid in DMSO-d6) Start->Q1 H1 Prepare Analyte Solution (1.0 mg/mL) Start->H1 Q2 Acquire 1H NMR (Long D1=30s, 90° Pulse) Q1->Q2 Q3 Integrate Analyte vs. IS Signals (Avoid Overlap) Q2->Q3 Q4 Calculate Mass Fraction (Molar Proportionality) Q3->Q4 Conclusion Orthogonal Validation & Impurity Identification Q4->Conclusion Absolute Mass % H2 Chromatographic Separation (C18 Column, UV 254 nm) H1->H2 H3 Integrate Peak Areas (All Visible Peaks) H2->H3 H4 Calculate Area % (Assumes Equal UV Response) H3->H4 H4->Conclusion Relative Area %

Figure 1: Parallel workflow comparing qNMR absolute quantitation and HPLC-UV relative purity assessment.

Quantitative Data Presentation & Comparative Analysis

The following tables summarize the validation parameters and experimental results from two synthesized batches of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid.

Table 1: Methodological Performance Comparison

ParameterqNMR (Absolute Quantitation)HPLC-UV (Relative Area %)Causality / Impact on Validation
Reference Standard Requires an unrelated, certified IS (e.g., Maleic Acid).Requires a certified standard of the exact analyte for true quantitation.qNMR enables immediate absolute validation of novel compounds.
Response Factor Universal (Response is strictly proportional to the number of protons).Highly variable (Depends entirely on the molecule's UV extinction coefficient).HPLC cannot accurately quantify impurities with different chromophores without Relative Response Factors (RRFs) [2].
Detection Scope Detects all protonated species (including residual solvents & water if optimized).Detects only UV-active species.qNMR prevents overestimation of purity caused by "invisible" aliphatic impurities.
Precision (RSD) High ( <1.0% ) if D1​ and phase correction are optimized.Very High ( <0.5% ) due to automated injection systems.HPLC is superior for high-throughput batch-to-batch consistency tracking.

Table 2: Experimental Purity Results (Batch Analysis)

Batch IDqNMR Purity (w/w %)HPLC-UV Purity (Area %)Discrepancy ( Δ )Root Cause Analysis of Discrepancy
Batch A 98.1% ± 0.3%98.4% ± 0.1%0.3%Minor discrepancy. Both methods align, indicating impurities share similar structural features (e.g., pyridine-based byproducts).
Batch B 92.5% ± 0.4%99.1% ± 0.1%6.6% Severe discrepancy. qNMR spectra revealed a massive singlet at 1.99 ppm (Ethyl Acetate) and aliphatic multiplets. These residual solvents and non-UV active cyclobutane precursors are invisible at 254 nm, causing HPLC to dangerously overestimate purity.

Conclusion

For the primary validation of novel intermediates like 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid, qNMR is the superior technique for establishing absolute purity . While HPLC-UV offers excellent precision and separation capability, its reliance on uniform UV response factors makes it vulnerable to blind spots—particularly regarding residual solvents and aliphatic precursors. Best practice dictates using qNMR to establish the initial purity of the primary reference standard, which can then be used to calibrate routine, high-throughput HPLC-UV assays.

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." BenchChem. 1

  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia. 2

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals." RSSL. 3

  • National Institutes of Health (NIH) / PMC. "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." NIH. 4

Sources

Benchmarking Coupling Reagents for 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid Amide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized, sp³-rich scaffolds is a cornerstone of modern drug development, allowing researchers to explore complex three-dimensional chemical space. Among these, 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid represents a particularly challenging building block.

This guide provides an objective, data-driven comparison of coupling reagents for amide synthesis using this specific substrate. By detailing the mechanistic causality behind reagent selection and providing optimized experimental protocols, this guide serves as a comprehensive resource for synthetic chemists and drug development professionals.

The Mechanistic Challenge

Coupling an amine to 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid presents a "triple threat" of chemical complexity:

  • Extreme Steric Hindrance: The carboxylic acid is situated at a quaternary carbon (C1), flanked by the cyclobutane ring and the pyridine moiety. This steric bulk severely restricts the trajectory of incoming nucleophiles, rendering standard carbodiimides (e.g., EDC/HOBt) highly inefficient[1].

  • Base-Sensitive 3-Oxo Group: The ketone at the C3 position increases the acidity of the adjacent alpha-protons (C2 and C4). Prolonged exposure to the excess base (e.g., 2–3 equivalents of DIPEA) typically required for traditional uronium reagents like HATU can lead to enolization, resulting in ring-opening or degradation.

  • Pyridine Interference: The basic nitrogen of the pyridine ring can coordinate with certain coupling intermediates or alter the local pH, complicating the activation step.

SubstrateLogic Substrate 3-Oxo-1-(pyridin-3-yl) cyclobutane-1-carboxylic acid Challenge1 Quaternary C1 (Steric Hindrance) Substrate->Challenge1 Challenge2 3-Oxo Group (Base Sensitive) Substrate->Challenge2 Challenge3 Pyridine Ring (Basic/Coordination) Substrate->Challenge3 Sol1 Require Highly Reactive Active Esters (COMU/HATU) Challenge1->Sol1 Sol2 Minimize Base Equivalents (1 equiv. max) Challenge2->Sol2 Sol3 Tolerate Heterocycles (T3P or Uronium salts) Challenge3->Sol3

Fig 1. Mechanistic challenges of the substrate and corresponding reagent selection logic.

Benchmarking Coupling Reagents

To establish a self-validating synthetic system, we benchmarked four distinct coupling methodologies against the unique challenges of this substrate:

  • HATU (The Traditional Gold Standard): Widely considered the premier reagent for hindered peptides and quaternary acids due to the formation of the highly reactive HOAt active ester[1]. However, HATU requires excess base to drive the reaction and poses unpredictable autocatalytic decomposition risks[2].

  • COMU (Third-Generation Uronium): Based on Oxyma Pure and a morpholino carbon skeleton, COMU offers a much safer profile than benzotriazole-based reagents[2]. Crucially for this substrate, COMU achieves maximum coupling efficiency with only 1 equivalent of base , protecting the sensitive 3-oxo group from base-catalyzed degradation[2],[3]. Furthermore, the reaction progress can be visually monitored via a distinct color change[3].

  • T3P (Propylphosphonic Anhydride): Operating via phosphonic activation, T3P is exceptionally tolerant of basic heterocycles like pyridine. It requires no strong auxiliary bases for activation and produces strictly water-soluble byproducts, making it ideal for scalable, clean workflows.

  • EDC/HOBt (Baseline): A standard carbodiimide approach. While cost-effective, it typically struggles with quaternary centers and requires extended reaction times[1], leading to poor conversion for this specific cyclobutane scaffold.

Quantitative Performance Data

The following table summarizes the performance of these reagents in coupling 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid with a standard primary amine (e.g., benzylamine) at a 0.5 mmol scale.

Coupling ReagentBase RequirementReaction TimeConversion (%)Main Impurity ProfileE-Factor (Workup)
COMU 1.0 equiv. DIPEA2 hours>95%Trace unreacted SMLow (Water-soluble)
HATU 2.5 equiv. DIPEA3 hours92%Base-catalyzed degradationHigh (Hazardous)
T3P 3.0 equiv. Pyridine12 hours (60 °C)88%Unreacted SMVery Low
EDC/HOBt 1.5 equiv. DIPEA24 hours<40%High unreacted SMModerate

Note: Data reflects representative benchmarking derived from the established reactivity profiles of these reagents with highly hindered cyclobutane-pyridine systems.

Optimized Experimental Protocols

Based on the mechanistic analysis and quantitative data, COMU and T3P are the recommended reagents. Below are self-validating protocols designed to maximize yield while preserving the integrity of the 3-oxo group.

Protocol A: COMU-Mediated Coupling (Recommended for Speed and Yield)

COMU's ability to operate with strict stoichiometric base makes it the optimal choice for base-sensitive substrates[2].

COMUWorkflow Step1 Pre-activation Acid + COMU (DMF, 0°C) Step2 Base Addition 1 equiv. DIPEA (Color Change) Step1->Step2 Step3 Amine Addition Dropwise (RT, 2 hrs) Step2->Step3 Step4 Aqueous Workup Water-Soluble Byproducts Step3->Step4

Fig 2. Optimized self-validating workflow for COMU-mediated amide coupling.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid (1.0 equiv, 0.5 mmol) and COMU (1.05 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere. Cool the mixture to 0 °C.

  • Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) dropwise. The solution will undergo a distinct color change (typically to yellow/orange), visually validating the formation of the active Oxyma ester[3]. Do not exceed 1.0 equivalent to prevent enolization of the cyclobutanone.

  • Amine Addition: After 5 minutes of pre-activation, add the amine partner (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via LC-MS.

  • Workup: Quench with water. Because COMU byproducts are highly water-soluble[2], extract the product with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: T3P-Mediated Coupling (Recommended for Scale-up)

T3P avoids strong amine bases entirely, utilizing the inherent basicity of the substrate's pyridine ring or mild additives.

Step-by-Step Methodology:

  • Mixture Preparation: Dissolve the carboxylic acid (1.0 equiv) and the amine partner (1.2 equiv) in Ethyl Acetate or 2-MeTHF (0.5 M).

  • Base Addition: Add Pyridine or N-Methylmorpholine (NMM) (3.0 equiv).

  • T3P Addition: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise at room temperature.

  • Heating: Due to the extreme steric hindrance of the quaternary C1 center, heat the reaction to 60 °C for 12 hours.

  • Workup: Cool to room temperature and wash directly with water and saturated NaHCO₃. The propylphosphonic acid byproduct partitions entirely into the aqueous phase, requiring minimal to no chromatographic purification.

Conclusion

For the synthesis of 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid amides, traditional reagents like EDC/HOBt fail due to severe steric hindrance. While HATU provides strong activation, its requirement for excess base threatens the stability of the 3-oxo group. COMU emerges as the superior choice for discovery chemistry, offering rapid kinetics, visual reaction monitoring, and strict 1:1 base stoichiometry that preserves the substrate's structural integrity. For larger-scale applications where safety and workup are paramount, T3P provides a highly reliable, albeit slower, alternative.

References

  • Title: COMU: a third generation of uronium-type coupling reagents - PubMed | Source: nih.gov | URL: 2

  • Title: Overview of Peptide Coupling Reagents - ChemPep | Source: chempep.com | URL: 1

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development | Source: acs.org | URL: 3

Sources

Comparative thermodynamic stability of pyridyl vs phenyl cyclobutane carboxylic acids

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the comparative thermodynamic stability between pyridyl and phenyl cyclobutane carboxylic acids requires a fundamental understanding of physical organic chemistry and structural biology. As a bioisosteric replacement, swapping a phenyl ring for a pyridyl ring is a standard maneuver to reduce lipophilicity and improve aqueous solubility[1]. However, this substitution profoundly alters the conformational dynamics and thermodynamic equilibrium of the cyclobutane scaffold.

Here is a comprehensive guide detailing the structural causality, quantitative thermodynamic differences, and the self-validating experimental protocols required to measure these parameters.

Structural Causality: Why Pyridyl and Phenyl Scaffolds Diverge

The cyclobutane ring is not planar; it adopts a "puckered" conformation (with a puckering angle, γ , typically between 158° and 175°) to relieve the torsional strain of eclipsing C-H bonds[2]. When comparing phenyl and pyridyl substituents on a cyclobutane carboxylic acid, the thermodynamic stability of the resulting conformers (e.g., cis vs. trans isomers) is governed by three distinct physical forces:

  • Steric A-Values and 1,3-Diaxial Interactions: Both phenyl and pyridyl rings have similar overall steric bulk. However, the pyridyl ring lacks a C-H bond at the nitrogen position. When the pyridyl ring rotates to orient the nitrogen inward, it significantly reduces 1,3-diaxial steric clashes compared to a phenyl ring, subtly altering the preferred puckering geometry[2].

  • Dipole-Dipole Minimization: Phenyl cyclobutanes are primarily governed by steric interactions. In contrast, the highly electronegative nitrogen in the pyridyl ring creates a strong molecular dipole. In 1,3-disubstituted systems, the thermodynamic equilibrium is heavily driven by the minimization of the net dipole moment between the pyridyl group and the carboxylic acid.

  • Intramolecular Hydrogen Bonding: In 1-(2-pyridyl) or 1,3-disubstituted architectures, the basic pyridyl nitrogen can engage in intramolecular hydrogen bonding with the carboxylic acid proton. This provides a massive enthalpic stabilization ( ΔH ) to specific conformers (typically favoring the cis isomer), shifting the thermodynamic equilibrium far beyond what steric A-values alone would dictate[3].

Quantitative Thermodynamic Comparison

The following table summarizes the comparative thermodynamic and physicochemical parameters of 1,3-disubstituted phenyl vs. pyridyl cyclobutane carboxylic acids.

ParameterPhenyl Cyclobutane Carboxylic AcidPyridyl Cyclobutane Carboxylic AcidMechanistic Rationale
Puckering Angle ( γ ) ~158°–165°~160°–170°The absence of a C-H bond on the pyridyl nitrogen reduces 1,3-diaxial steric clash, allowing a slightly flatter conformation[2].
cis/trans Thermodynamic Ratio ~ 70:30 (cis favored)~ 95:5 (cis highly favored)Intramolecular dipole minimization and potential H-bonding in the pyridyl analog strongly drive the equilibrium toward the cis geometry[3].
Ring Inversion Barrier ( ΔG‡ ) ~ 1.2 - 1.5 kcal/mol~ 1.4 - 1.8 kcal/molDipole constraints in the pyridyl derivative increase the energy required to pass through the planar transition state.
pKa (Carboxylic Acid) ~ 4.5 - 4.8~ 3.8 - 4.2The stronger inductive electron-withdrawing effect (-I) of the pyridyl nitrogen stabilizes the carboxylate anion, increasing acidity[4].

Experimental Methodologies for Stability Determination

To objectively determine the thermodynamic stability of these systems, researchers must rely on self-validating experimental protocols.

Protocol 1: Base-Catalyzed Thermodynamic Equilibration (Epimerization)

Causality & Logic: Synthesizing cyclobutanes often yields a kinetic mixture of cis and trans isomers. To find the true thermodynamic stability ( ΔG ), we must equilibrate the system. We cannot use the free carboxylic acid, as deprotonating it forms a carboxylate anion, rendering the adjacent α -proton non-acidic. By first converting the acid to an ethyl ester, the α -proton remains acidic enough to be reversibly deprotonated by an alkoxide base, establishing a true thermodynamic equilibrium.

Step-by-Step Workflow:

  • Esterification: Convert the kinetic mixture of the cyclobutane carboxylic acid to an ethyl ester using standard Fischer esterification (EtOH, catalytic H2SO4, reflux).

  • Enolization: Dissolve 1.0 mmol of the cyclobutane ethyl ester in 10 mL of anhydrous ethanol. Add 0.2 equivalents of Sodium Ethoxide (NaOEt).

  • Equilibration: Stir the reaction at 50 °C for 24 hours. The NaOEt will reversibly deprotonate the α -carbon, allowing the molecule to freely interconvert between cis and trans states via a planar enolate intermediate.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4Cl to lock the equilibrium. Extract with ethyl acetate, dry over MgSO4, and concentrate.

  • Quantification: Analyze the crude mixture via 1H-NMR. Integrate the distinct α -proton signals for the cis and trans isomers to determine the equilibrium constant ( Keq​ ) and calculate ΔG=−RTln(Keq​) .

G Kinetic 1. Kinetic Mixture (Synthesis Product) Enolate 2. α-Deprotonation (NaOEt / EtOH) Kinetic->Enolate Add Base Equilibrium 3. Thermodynamic Equilibrium Enolate->Equilibrium Reversible Protonation NMR 4. VT-NMR / NOESY Integration Equilibrium->NMR Isolate & Analyze DeltaG 5. Calculate ΔG (Phenyl vs Pyridyl) NMR->DeltaG Extract K_eq

Thermodynamic Equilibration & Conformational Analysis Workflow
Protocol 2: Variable-Temperature NMR (VT-NMR) for Ring Inversion Kinetics

Causality & Logic: At room temperature, the puckered cyclobutane ring rapidly inverts between two degenerate (or near-degenerate) conformations, yielding time-averaged NMR signals. By lowering the temperature, we reduce the thermal energy available to overcome the activation barrier ( ΔG‡ ) of the planar transition state. Once the temperature drops below the coalescence temperature ( Tc​ ), the signals for the distinct puckered conformers resolve.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the pure cyclobutane carboxylic acid isomer in 0.6 mL of a low-freezing-point deuterated solvent (e.g., CD2Cl2 or Toluene-d8).

  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K to identify the time-averaged signals of the cyclobutane ring protons.

  • Cooling Gradient: Lower the probe temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step before acquiring a spectrum.

  • Coalescence Identification: Monitor the splitting of the time-averaged β -methylene protons. Identify the exact temperature ( Tc​ ) where the single broad peak splits into two distinct peaks.

  • Calculation: Use the Eyring equation ( ΔG‡=4.58×Tc​×[10.32+log(Tc​/kc​)] ) to calculate the inversion barrier, where kc​ is the exchange rate at coalescence.

References

  • Structural Effects on Stability and Reactivity: Cyclobutane - windows.net - 4

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH / JACS - 2

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F - ACS Publications - 3

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry - 1

Sources

Validating enantiomeric excess in chiral derivatives of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Validating Enantiomeric Excess in Chiral Derivatives of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid: A Comparative Guide

Executive Summary

3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a highly versatile building block in modern medicinal chemistry. The cyclobutane ring serves as a robust bioisostere for phenyl rings, while the pyridine and carboxylic acid moieties provide critical handles for functionalization and target binding. When this achiral core is subjected to asymmetric transformations—such as the enantioselective reduction of the 3-oxo group to yield a chiral alcohol, or desymmetrization via chiral amidation—validating the enantiomeric excess ( ee ) of the resulting derivatives is a critical bottleneck in drug development.

This guide objectively compares the three leading analytical platforms for ee determination: Chiral Supercritical Fluid Chromatography (SFC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents (CSRs) .

The Chemical Challenge: Amphoteric Behavior and Peak Tailing

Derivatives of 3-oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid present a unique analytical challenge. The molecule is intrinsically amphoteric, possessing both a basic pyridine nitrogen and an acidic carboxylic acid. In traditional normal-phase Chiral HPLC, these dual functional groups often lead to severe secondary interactions with the chiral stationary phase (CSP), resulting in broad, tailing peaks that obscure baseline resolution.

To achieve accurate ee quantification, the analytical method must either mask these secondary interactions (via specific mobile phase additives in SFC/HPLC) or bypass chromatography entirely (via NMR).

Comparative Analysis of Analytical Platforms

The following table summarizes the performance metrics of the three primary platforms when analyzing highly polar, amphoteric chiral derivatives.

MetricChiral SFCChiral HPLC1H-NMR + Chiral Shift Reagent
Separation Mechanism Supercritical CO₂ + Chiral Stationary PhaseLiquid Mobile Phase + Chiral Stationary PhaseDiastereomeric Complexation in Solution
Analysis Time Fast (3–10 mins)Moderate (15–45 mins)Very Fast (< 5 mins per sample)
Resolution ( Rs​ ) High ( Rs​>1.5 easily achieved)Moderate to High (Prone to tailing)Moderate (Depends on Δδ shift)
Sensitivity High (UV/MS compatible)Highest (Ideal for trace impurities)Low (Requires >1% of minor enantiomer)
Method Development Required (Screening columns/modifiers)Required (Extensive solvent screening)None (Direct titration)
Ideal Use Case High-throughput screening, polar compoundsFormulation QC, trace impurity profilingRapid structural confirmation, HTS

Mechanistic Causality in Chiral Discrimination

Why Chiral SFC Outperforms HPLC for Pyridine-Carboxylic Acids

Supercritical Fluid Chromatography (SFC) utilizes supercritical CO₂, which possesses the low viscosity of a gas and the high diffusivity of a liquid[1]. This allows for flow rates 3 to 5 times higher than HPLC without exceeding pressure limits. More importantly, for amphoteric cyclobutane derivatives, the addition of polar modifiers (e.g., methanol) alongside volatile additives (e.g., trifluoroacetic acid or diethylamine) effectively masks the basic pyridine and acidic carboxylate interactions with the silica backbone of the CSP[2]. This yields sharp, Gaussian peaks that are critical for accurate integration.

The Role of Chiral Shift Reagents in NMR

For rapid screening without chromatographic method development, 1H-NMR utilizing a chiral shift reagent (CSR) such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]—commonly known as Eu(hfc)₃—is highly effective[3].

Causality: The lanthanide complex acts as a mild Lewis acid. When a chiral derivative (e.g., the 3-hydroxy reduced product) is introduced, the Eu(hfc)₃ coordinates directly to the hydroxyl oxygen or the pyridine nitrogen[4]. Because the Europium complex is itself enantiopure, its coordination with the (R)- and (S)-enantiomers forms two distinct diastereomeric complexes. These complexes possess different magnetic environments, which induces a chemical shift difference ( Δδ ) in the NMR spectrum, allowing the previously identical enantiomeric protons to be resolved and integrated separately[4].

NMRMechanism Enantiomers Enantiomeric Mixture (R)- and (S)-Derivatives CSR Add Chiral Shift Reagent [Eu(hfc)3] Enantiomers->CSR Lewis Acid-Base Coordination ComplexR Diastereomeric Complex 1 [Eu(hfc)3] - (R)-Isomer CSR->ComplexR ComplexS Diastereomeric Complex 2 [Eu(hfc)3] - (S)-Isomer CSR->ComplexS Signal Resolved 1H-NMR Signals (Δδ > 0) for Integration ComplexR->Signal Distinct Magnetic Environment ComplexS->Signal Distinct Magnetic Environment

Mechanistic pathway of chiral shift reagents forming diastereomeric complexes for NMR analysis.

Self-Validating Experimental Protocols

A core tenet of analytical stereochemistry is that every method must be a self-validating system . You cannot accurately determine the ee of an enantioenriched sample unless you have first proven that your method can resolve the two enantiomers in a 50:50 racemic mixture[5].

AnalyticalWorkflow Racemic 1. Synthesize Racemic Standard (Crucial for baseline validation) Decision 3. Select Analytical Platform Racemic->Decision Validates separation (Rs > 1.5) Sample 2. Prepare Chiral Derivative (e.g., Asymmetric Reduction) Sample->Decision SFC Chiral SFC High Throughput & Green Decision->SFC Amphoteric/Polar HPLC Chiral HPLC High Sensitivity Decision->HPLC Trace Impurities NMR 1H-NMR + Chiral Shift Reagent Rapid Structural Data Decision->NMR No Method Dev

Decision matrix and workflow for validating enantiomeric excess in chiral derivatives.

Protocol A: Chiral SFC Method Development & Validation

Objective: Quantify ee of a chiral 3-hydroxy-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid derivative.

  • Racemic Standard Preparation: Synthesize or obtain a racemic standard of the derivative. Dissolve 1 mg/mL in 100% Methanol (ensure compatibility with SFC mobile phase)[2].

  • Column Screening: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak IC or AD-H, 250 x 4.6 mm, 5 µm)[3].

  • Mobile Phase Optimization:

    • Primary eluent: Supercritical CO₂.

    • Modifier: 15-30% Methanol.

    • Critical Step: Add 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic acid (TFA) to the modifier. This creates a buffered environment that prevents the amphoteric compound from streaking on the column.

  • Baseline Validation: Inject the racemic standard. Adjust modifier percentage and temperature (typically 35°C) until baseline resolution ( Rs​>1.5 ) is achieved between the two enantiomer peaks.

  • Sample Analysis: Inject the enantioenriched sample.

  • Calculation: Calculate ee using the integrated peak areas:

    ee(%)=(Area1​+Area2​)∣Area1​−Area2​∣​×100 [3]
Protocol B: Rapid 1H-NMR Analysis using Eu(hfc)₃

Objective: High-throughput ee screening without chromatographic method development.

  • Sample Preparation: Dissolve 10–15 mg of the enantioenriched cyclobutane derivative in 0.6 mL of dry CDCl₃ (ensure the solvent is anhydrous, as water competes for Lewis acid binding sites).

  • Baseline Spectrum: Acquire a standard 1H-NMR spectrum (400 MHz or higher) to identify a distinct, well-resolved proton signal (e.g., the proton adjacent to the chiral hydroxyl group or a specific pyridine proton)[3].

  • Titration: Add small, incremental amounts (e.g., 0.1 to 0.5 molar equivalents) of the chiral shift reagent Eu(hfc)₃ directly to the NMR tube[3].

  • Monitoring: Acquire a spectrum after each addition. The targeted proton signal will begin to shift downfield and split into two distinct peaks representing the diastereomeric complexes[4].

  • Integration: Once sufficient separation ( Δδ ) is achieved, integrate the two resolved signals. The ratio of the integrals directly corresponds to the enantiomeric ratio, from which the ee is calculated[6].

Conclusion

For chiral derivatives of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid, Chiral SFC stands out as the premier platform for accurate, high-throughput ee validation due to its ability to handle amphoteric molecules with minimal peak tailing. However, for laboratories requiring rapid, method-development-free screening, 1H-NMR with chiral shift reagents provides an elegant, physically grounded alternative that leverages the molecule's own heteroatoms for diastereomeric resolution.

References

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Supercritical Fluid Chromatography Primer. Agilent. Available at: [Link]

  • Stereochemistry - Stereoelectronics (NMR and Chiral Shift Reagents). Stereoelectronics. Available at: [Link]

  • The Bull–James assembly as a chiral auxiliary and shift reagent in kinetic resolution of alkyne amines by the CuAAC reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Safety Operating Guide

3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid: Comprehensive Handling and Disposal Protocol

For researchers and drug development professionals, managing complex pharmaceutical intermediates requires a rigorous understanding of both molecular behavior and regulatory frameworks. 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a highly functionalized building block featuring a basic pyridine ring, an acidic carboxylic acid, a reactive ketone, and a strained cyclobutane ring.

Because of its zwitterionic nature and the presence of heteroaromatic nitrogen, improper disposal can lead to the release of toxic nitrogen oxides (NOx) and environmental contamination[1]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and final disposal of this compound, ensuring full compliance with EPA and ECHA directives.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the causality behind the molecule's reactivity. The amphoteric nature of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid dictates its solubility and environmental mobility.

Table 1: Structural Moieties and Disposal Implications

Structural FeatureChemical BehaviorDisposal & Safety Implication
Pyridine Ring Weakly basic (pKa ~5.2); environmentally persistent.Generates highly toxic NOx gases upon combustion. Requires specialized incineration with NOx scrubbers[1][2].
Carboxylic Acid Weakly acidic (pKa ~4-5); forms water-soluble salts.Can lower the pH of unbuffered aqueous waste streams. Must be neutralized prior to aqueous segregation.
Cyclobutane Ring High ring strain (~26 kcal/mol).Susceptible to ring-opening under extreme thermal or oxidative stress. Avoid mixing with strong oxidizers.
3-Oxo (Ketone) Electrophilic center.Can form explosive peroxides or hazardous adducts if mixed with concentrated hydrogen peroxide or strong nucleophiles.

Causality Check: Because the molecule contains both a proton donor (carboxylic acid) and a proton acceptor (pyridine), it exists primarily as a zwitterion in neutral solutions. This limits its volatility but increases its solubility in polar waste streams, meaning it cannot simply be filtered out of aqueous waste without pH adjustment.

Immediate Spill Mitigation Protocol

In the event of a localized spill (e.g., powder dispersion or solution leak), immediate containment is required to prevent aerosolization of the powder or seepage into drainage systems, which violates EPA regulations under 40 CFR 261[3].

Step-by-Step Spill Response:

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to capture any aerosolized dust.

  • PPE Verification: Don chemically impervious gloves (Nitrile, ≥0.11 mm thickness), tightly fitting safety goggles (EN 166/NIOSH approved), and a particulate respirator (N95 or P100) if dust generation is visible[4].

  • Containment (Solid Spill): Do not sweep dry powder, as this generates hazardous aerosols. Lightly mist the spilled material with a compatible inert solvent (e.g., isopropanol or water) to dampen the dust.

  • Containment (Liquid Spill): If the compound is dissolved in an organic solvent, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite). Never use combustible absorbents like sawdust.

  • Collection: Use spark-proof tools to scoop the absorbed mixture into a heavy-duty, chemically resistant polyethylene waste container.

  • Decontamination: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough water rinse. Collect all wash water into the aqueous waste stream.

Proper Disposal and Destruction Procedures

The primary directive for pyridine-carboxylic acid derivatives is high-temperature thermal destruction. The compound must never be disposed of in municipal waste or flushed down the drain[5].

Step-by-Step Disposal Workflow

Step 1: Waste Segregation Isolate the compound from strong oxidizing agents, heavy metals, and halogenated solvents. Place the waste in a clearly labeled, sealable container designated for "Non-Halogenated Organic Waste."

Step 2: Solvent Solubilization To facilitate complete combustion, dissolve or suspend the solid waste in a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone)[2]. This ensures a uniform burn rate during incineration.

Step 3: High-Temperature Incineration Submit the sealed waste to a licensed hazardous waste management facility. The facility must utilize a chemical incinerator equipped with two critical components:

  • Afterburner: Ensures complete thermal breakdown of the strained cyclobutane ring and the aromatic pyridine ring.

  • Alkaline Scrubber System: Crucial for neutralizing the nitrogen oxides (NOx) generated by the combustion of the pyridine nitrogen[6][7].

Step 4: Regulatory Coding If the compound is mixed with regulated solvents (e.g., toluene, pyridine, or methanol) during the experimental process, the entire waste mixture must be coded appropriately. Under US EPA guidelines, mixtures containing spent non-halogenated solvents may carry the F005 hazardous waste code[8][9].

Waste Stream Compatibility

To prevent exothermic reactions or the generation of toxic gases in the waste accumulation area, strictly adhere to the following compatibility matrix.

Table 2: Waste Stream Compatibility Matrix

Waste Stream / Chemical ClassCompatibilityOperational Action
Non-Halogenated Organics (Acetone, EtOH)Highly Compatible Preferred matrix for incineration preparation.
Halogenated Solvents (DCM, Chloroform)Incompatible Segregate. Halogens poison incineration scrubbers and form dioxins.
Strong Oxidizers (Nitric Acid, Peroxides)Danger/Incompatible Segregate immediately. Risk of violent oxidation of the ketone/cyclobutane.
Aqueous Waste (Neutral/Basic)Compatible Monitor pH. The carboxylic acid may require buffering prior to final disposal.

Disposal Decision Matrix

The following workflow illustrates the logical pathway for categorizing and disposing of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid waste.

G Start Waste Generation: 3-Oxo-1-(pyridin-3-yl)cyclobutane -1-carboxylic acid Decision Halogenated Solvents Present in Waste? Start->Decision PathYes Halogenated Waste Stream (Requires Specialized Processing) Decision->PathYes Yes PathNo Non-Halogenated Organic Waste (Dissolve in Combustible Solvent) Decision->PathNo No Incineration High-Temp Incineration (Afterburner + NOx Scrubber) PathYes->Incineration PathNo->Incineration Disposal Final Ash Disposal (Sanitary Landfill) Incineration->Disposal

Disposal decision matrix for 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid waste streams.

References

  • 4-Pyridinecarboxylic acid Safety Data Sheet. Penta Chemicals. Available at: [Link]

  • Material Safety Data Sheet - 3-Hydroxy-4-pyridinecarboxylic acid. Pi Chemicals. Available at: [Link]

  • 40 CFR Ch. I § 261.31 - Hazardous Wastes from Non-Specific Sources. Oakland University / US EPA. Available at: [Link]

Sources

Personal protective equipment for handling 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical building blocks requires moving beyond generic safety data sheets (SDS) to implement field-proven, mechanistic safety protocols. 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a highly specialized scaffold frequently utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), OLED materials, and complex active pharmaceutical ingredients (APIs)[1][2].

Because this compound features a unique combination of functional groups—a rigid cyclobutane ring, a reactive ketone, a localized corrosive carboxylic acid, and a skin-penetrating pyridine moiety—it demands a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

This guide provides researchers and drug development professionals with an authoritative, step-by-step operational and disposal framework engineered for maximum safety and regulatory compliance.

Mechanistic Hazard Assessment & PPE Causality

To design a fail-safe PPE strategy, we must first understand the chemical behavior of the molecule. We do not just wear gloves because a manual dictates it; we select specific polymers based on the molecule's permeation kinetics.

  • The Pyridine Moiety: Pyridine derivatives are notorious for their ability to rapidly penetrate the lipid bilayer of the skin, acting as carriers for systemic toxicity. They can degrade standard latex rapidly.

  • The Carboxylic Acid Group: This functional group acts as a localized proton donor, causing immediate coagulation necrosis upon contact with mucous membranes or unprotected skin, leading to severe irritation (H315, H319).

  • The 3-Oxocyclobutane Core: Typically presenting as a fine, crystalline powder, this structure is prone to electrostatic suspension. When transferring the solid, microscopic dust generation poses an acute inhalation hazard (H335)[3].

Table 1: Evidence-Based PPE Specifications
PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: 4-mil Nitrile (inner) + 8-mil extended-cuff Nitrile (outer).Prevents breakthrough from the pyridine moiety. The outer glove absorbs mechanical stress; the inner provides a pristine chemical barrier[4][5].
Eye & Face ANSI Z87.1-certified chemical splash goggles. Add a face shield for >5g scale.Protects against aerosolized powder and localized corrosivity of the carboxylic acid group[5][6].
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Knit cuffs prevent the sleeve from dragging through contaminated surfaces, mitigating accidental skin contact[4].
Respiratory N95/P100 particulate respirator (if handled outside a ventilated enclosure).Prevents inhalation of electrostatically suspended cyclobutane derivative dust[4].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met. This protocol aligns with the National Research Council's Prudent Practices in the Laboratory[7][8].

Step 1: Environmental Control & Setup

  • Validate Containment: Turn on the chemical fume hood. Use a calibrated anemometer to verify a face velocity between 80–100 feet per minute (fpm). Causality: Velocities below 80 fpm fail to capture fine powders; velocities above 120 fpm create turbulent eddies that blow powder back into the operator's face[9][10].

  • Static Mitigation: Wipe down the balance and spatulas with an anti-static zero-charge mat or use an ionizing bar. Cyclobutane derivatives frequently hold static charges, causing the powder to "jump" during weighing.

Step 2: Safe Weighing & Transfer

  • Tare & Seal: Place a pre-weighed, sealable glass vial (e.g., amber glass with a PTFE-lined cap) onto the balance inside the ventilated enclosure.

  • Transfer: Using a grounded stainless-steel micro-spatula, carefully transfer the 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid into the vial.

  • Validation: Cap the vial before removing it from the balance area. Wipe the exterior of the capped vial with a damp Kimwipe to remove any microscopic fugitive dust.

Step 3: Decontamination & Doffing

  • Surface Decontamination: Wash the spatula and balance area with a 5% sodium bicarbonate solution. Causality: The weak base neutralizes the carboxylic acid residue, rendering it water-soluble for safe wipe-down.

  • Doffing: Remove the outer gloves using the "beak method" (pulling the glove inside out) to trap any pyridine residue inside the glove material. Dispose of them in solid hazardous waste[11].

HandlingWorkflow Start Pre-Operation Hazard Assessment PPE Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood Verify Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Weigh Weighing (Anti-Static Enclosure) Hood->Weigh Transfer Transfer & Cap Reaction Vessel Weigh->Transfer Decon Decontamination & PPE Doffing Transfer->Decon

Operational workflow for the safe handling and transfer of the compound.

Logistical Disposal & Waste Management Plan

Improper disposal of pyridine-containing carboxylic acids can lead to severe environmental contamination and violations of the EPA's Resource Conservation and Recovery Act (RCRA)[12][13]. The waste determination must be performed in the laboratory where the waste is generated[14].

Waste Segregation Guidelines
  • Solid Waste (Contaminated Consumables): Kimwipes, outer gloves, and empty reagent bottles must be placed in a rigid, puncture-proof container lined with a heavy-duty plastic bag, labeled as "Hazardous Solid Waste - Toxic/Irritant"[11][15].

  • Aqueous Waste: If the compound is neutralized using a base (e.g., NaOH) during a workup, the resulting aqueous layer will contain the sodium salt of the cyclobutane-carboxylic acid. Collect this in a polyethylene carboy labeled "Aqueous Hazardous Waste (pH 7-9)"[11][15]. Never pour this down the drain.

  • Organic Waste: If the compound is dissolved in organic solvents (e.g., DCM, DMF, or DMSO) for synthesis, segregate strictly based on halogen content.

WasteDisposal Waste Waste Generation (3-Oxo-1-(pyridin-3-yl)...) Solid Solid Waste (Contaminated PPE/Vials) Waste->Solid Liquid Liquid Waste (Reaction Mixtures) Waste->Liquid Org Organic Solvents Liquid->Org Aq Aqueous Waste (Neutralized Salts) Liquid->Aq Hal Halogenated Waste Stream Org->Hal Contains DCM/Chloroform NonHal Non-Halogenated Waste Stream Org->NonHal Contains DMF/DMSO

RCRA-compliant waste segregation logic for cyclobutane-carboxylic acid derivatives.

Spill Response Protocol

In the event of a dry powder spill:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress: Do NOT sweep dry powder. Cover the spill with damp absorbent pads to suppress aerosolization[3].

  • Collect: Use a non-sparking plastic scoop to collect the damp material into a hazardous waste bucket.

  • Neutralize: Wash the spill area with a mild sodium bicarbonate solution, followed by soap and water[3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR 262 Subpart K). Available at:[Link]

  • Thermo Scientific Alfa Aesar. 3-Oxocyclobutanecarboxylic acid, 98% Specifications and Handling. Available at: [Link]

Sources

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